molecular formula C4H4ClN3O B026418 5-Amino-4-chloropyridazin-3(2H)-one CAS No. 6339-19-1

5-Amino-4-chloropyridazin-3(2H)-one

Cat. No.: B026418
CAS No.: 6339-19-1
M. Wt: 145.55 g/mol
InChI Key: FEWPCPCEGBPTAL-UHFFFAOYSA-N
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Description

5-Amino-4-chloropyridazin-3(2H)-one (CAS 6339-19-1) is a versatile pyridazinone derivative of significant interest in chemical and pharmaceutical research. This compound serves as a critical synthetic intermediate and metabolite. It is a major transformation product of the herbicide Chloridazon, formed in soil and water through microbial degradation, and is studied for its environmental fate and behavior . In medicinal chemistry, the pyridazin-3(2H)-one scaffold is a privileged structure for developing novel bioactive molecules . Researchers are actively exploring derivatives of this core structure for their potential as vasodilators to treat cardiovascular diseases and as targeted anticancer agents, representing a promising strategy for drug repurposing and development in the field of reverse cardio-oncology . The compound has a molecular formula of C 4 H 4 ClN 3 O and a molecular weight of 145.55 g/mol . It is characterized by a melting point of 166-170 °C . This product is intended for research applications only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-1H-pyridazin-6-one
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InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEWPCPCEGBPTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
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DSSTOX Substance ID

DTXSID50212792
Record name 3(2H)-Pyridazinone, 5-amino-4-chloro-
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Molecular Weight

145.55 g/mol
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CAS No.

6339-19-1
Record name 3(2H)-Pyridazinone, 5-amino-4-chloro-
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Record name 4-amino-5-chloro-1H-pyridazin-6-one
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Record name 5-AMINO-4-CHLOROPYRIDAZIN-3(2H)-ONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-Amino-4-chloropyridazin-3(2H)-one (CAS No. 6339-19-1), a significant metabolite of the herbicide Chloridazon. This document collates available data on its physical and chemical characteristics, spectral information, and synthesis. Detailed experimental protocols for the analysis of related compounds are presented, alongside a visualization of its formation via the metabolic pathway of Chloridazon. This guide is intended to be a valuable resource for researchers in agrochemicals, environmental science, and drug discovery.

Introduction

This compound, also known as desphenyl-chloridazon, is a pyridazinone derivative that has garnered scientific interest primarily due to its role as a major transformation product of the widely used herbicide, Chloridazon.[1][2] Understanding the chemical properties, stability, and reactivity of this metabolite is crucial for assessing the environmental fate and toxicological profile of the parent herbicide. The pyridazinone core is also a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities. This guide aims to consolidate the existing scientific data on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

The intrinsic chemical and physical properties of this compound are summarized in Table 1. For comparative purposes, the well-characterized properties of its parent compound, Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one), are provided in Table 2.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 6339-19-1[2][3][4]
Molecular Formula C₄H₄ClN₃O[2][3][4]
Molecular Weight 145.55 g/mol [2][3]
IUPAC Name This compound[2][4]
Synonyms Desphenyl-chloridazon, Chloridazon Metabolite B[2][4]
Computed XLogP3 -0.3[2]
Appearance Solid (presumed)-
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-

Table 2: Chemical and Physical Properties of Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one)

PropertyValueSource
CAS Number 1698-60-8[5][6][7]
Molecular Formula C₁₀H₈ClN₃O[5][6][7]
Molecular Weight 221.65 g/mol [6][7]
Appearance Colorless, odorless solid[6]
Density 1.54 g/cm³ at 20 °C[6][7]
Melting Point 198-200 °C / 206 °C[5][6][7]
Boiling Point 312.2 ± 52.0 °C at 760 mmHg (Predicted)[5][6]
Water Solubility 25.5 µg/mL / 400 mg/L at 20 °C[6][8]
Solubility in Organic Solvents Soluble in methanol. In acetone 28 g/kg, in methanol 34 g/kg at 20°C.[7][8]
pKa 3.38 at 25 °C (UV method)[5]

Synthesis and Reactivity

A potential laboratory synthesis could be adapted from procedures for analogous compounds. For instance, the synthesis of 1-(4-chlorophenyl)-4-amino-5-bromo-1,6-dihydro-6-oxopyridazine involves the reaction of 4-chlorophenylhydrazine hydrochloride with mucobromic acid, followed by cyclization and amination.[10] A similar strategy, omitting the phenylhydrazine, could potentially yield the target compound.

Spectral Analysis

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

  • Mass Spectrometry (MS): GC-MS data for this compound is available, which is crucial for identifying the compound in complex matrices such as environmental samples.[2] The fragmentation pattern would be expected to show a molecular ion peak corresponding to its molecular weight of approximately 145.55 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: While the specific spectrum for the title compound is not detailed, data is available.[2] For the related compound, 4-amino-5-chloro-2-phenyl-3(2H)-pyridazinone, ¹³C NMR data has been published.[11]

    • ¹H NMR: The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the amine protons and the proton on the pyridazinone ring. The exact chemical shifts would depend on the solvent used.

  • Infrared (IR) Spectroscopy: FTIR spectra are available and would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the pyridazinone ring, and C-Cl stretching.[2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of pyridazinone compounds, which can be adapted for this compound.

Protocol 5.1: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol is a general method for the analysis of amino-chloro-substituted heterocyclic compounds and can be optimized for this compound.

  • Column: A mixed-mode stationary phase column, such as Primesep 100 (4.6 x 150 mm, 5 µm), is suitable.[12]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid) can be used. A typical starting ratio would be 45:55 (v/v) acetonitrile to buffer.[12]

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.[12]

  • Detection: UV detection at 200 nm is appropriate for this class of compounds.[12]

  • Sample Preparation: Samples should be dissolved in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1.0 mg/mL.[12]

  • Injection Volume: A 1 µL injection volume is typically used.[12]

Protocol 5.2: Sample Preparation for Metabolic Studies

This protocol outlines the extraction of Chloridazon and its metabolites from soil samples.

  • Extraction: Soil samples are extracted with a suitable organic solvent, such as methanol or acetonitrile, using techniques like sonication or accelerated solvent extraction.

  • Clean-up: The crude extract is concentrated and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Analysis: The cleaned extract is then analyzed by HPLC-UV, HPLC-MS, or GC-MS to identify and quantify the parent compound and its metabolites.[1]

Metabolic Pathway and Visualization

This compound is a key metabolite in the environmental degradation of the herbicide Chloridazon. The primary transformation is the cleavage of the phenyl group from the N2 position of the pyridazinone ring, a reaction mediated by soil microorganisms.[1]

Metabolic Pathway of Chloridazon cluster_0 Metabolic Transformation cluster_1 Key Chloridazon Chloridazon (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one) Metabolite This compound (Desphenyl-chloridazon) Chloridazon->Metabolite Microbial Degradation (Cleavage of Phenyl Group) k1 Parent Compound k2 Metabolite k3 Process p1->k3 Transformation Arrow

Caption: Metabolic pathway of Chloridazon to its primary metabolite.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemically significant molecule, both as a key metabolite of the herbicide Chloridazon and as a member of the biologically relevant pyridazinone family. While comprehensive experimental data for this specific compound is somewhat limited, this guide provides a consolidated resource of its known properties, along with those of its closely related and well-studied parent compound. The provided analytical methods and understanding of its formation pathway will aid researchers in environmental monitoring, toxicology, and synthetic chemistry. Further research to fully characterize the physical and biological properties of this compound is warranted.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Amino-4-chloropyridazin-3(2H)-one, a significant metabolite of the herbicide Chloridazon. Known in environmental science as desphenyl-chloridazon or Chloridazon Metabolite B, this compound exhibits distinct properties from its parent molecule. This document collates available data on its chemical and physical properties, outlines its metabolic origin, and discusses its toxicological significance. Due to the limited availability of direct experimental protocols and spectral data for this specific metabolite, this guide also references methodologies for related pyridazinone compounds to provide a foundational understanding for researchers.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₄H₄ClN₃O.[1][2][3] It is recognized as the primary degradation product of Chloridazon, formed through the microbial cleavage of the phenyl group from the parent herbicide.[4] This transformation significantly alters its physicochemical properties, impacting its environmental fate and biological interactions.

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC Name This compound
Synonyms Desphenyl-chloridazon, Chloridazon Metabolite B, 5-Amino-4-chloro-3-pyridazinone[2][3]
CAS Number 6339-19-1[1][2][3]
Molecular Formula C₄H₄ClN₃O[1][2][3]
Molecular Weight 145.55 g/mol [1][2]
Melting Point 298 °C[1]
pKa (Strongest Acidic) 11.2[5]
LogD (pH 4 to 10) -1.32[5]

Metabolic Genesis and Environmental Significance

This compound is not typically synthesized commercially but is formed in the environment through the degradation of the herbicide Chloridazon.[4] This process is primarily mediated by soil microorganisms. The resulting metabolite, desphenyl-chloridazon, is more persistent and mobile in soil and water than the parent compound.[4] Its presence in groundwater and surface water is a key indicator of historical Chloridazon use and is monitored in environmental assessments.[4]

Metabolic Pathway of Chloridazon Chloridazon Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) Metabolite This compound (desphenyl-chloridazon) Chloridazon->Metabolite Microbial Cleavage of Phenyl Group

Metabolic conversion of Chloridazon.

Experimental Protocols

Conceptual Synthesis Outline:

While a direct protocol is unavailable, a plausible laboratory synthesis could be adapted from the degradation pathway. This would likely involve the synthesis of a suitable pyridazine precursor followed by chlorination and amination, or the chemical cleavage of the phenyl group from Chloridazon, though the latter may present significant challenges in a laboratory setting.

Toxicity Assessment Protocol (Adapted from studies on aquatic invertebrates):

Studies on the ecotoxicity of desphenyl-chloridazon often involve chronic exposure of organisms like the signal crayfish (Pacifastacus leniusculus).[4]

  • Exposure: Organisms are exposed to environmentally relevant concentrations of the compound in a controlled aquatic environment for a specified period (e.g., 30 days).[6]

  • Biochemical Analysis: Haemolymph is collected to analyze key biochemical markers of stress, such as glucose, lactate, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[6]

  • Oxidative Stress Assessment: Tissues like the hepatopancreas and gills are homogenized to measure the activity of antioxidant enzymes (e.g., catalase) and levels of oxidative stress markers (e.g., thiobarbituric acid reactive substances).[4][6]

  • Histopathology: Tissue samples are fixed, sectioned, and stained to observe any pathological changes.[6]

Toxicity Assessment Workflow cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_outcome Outcome Exposure Chronic Exposure (e.g., 30 days) Biochem Biochemical Profile (Haemolymph) Exposure->Biochem Oxidative Oxidative Stress (Tissues) Exposure->Oxidative Histo Histopathology Exposure->Histo Tox Toxicological Profile Determination Biochem->Tox Oxidative->Tox Histo->Tox

Workflow for assessing chronic toxicity.

Spectroscopic Data

Comprehensive, published spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound is scarce. The available information is often for its precursor, Chloridazon, or other pyridazinone derivatives. Researchers requiring definitive spectral characterization would likely need to acquire these data experimentally following synthesis and purification. X-ray photoelectron spectroscopy (XPS) has been used to study the adsorption of desphenyl-chloridazon onto graphene oxide, providing some insight into its electronic structure.[7]

For comparative purposes, the following table summarizes the types of spectral data that would be essential for full characterization:

Table 2: Required Spectroscopic Data for Full Characterization

Technique Expected Information
¹H NMR Chemical shifts and coupling constants of the protons on the pyridazinone ring and the amino group.
¹³C NMR Chemical shifts of the carbon atoms in the pyridazinone ring.
Mass Spectrometry Molecular ion peak to confirm the molecular weight and fragmentation pattern to elucidate the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H, C=O, C=N, and C-Cl functional groups.

Biological Activity and Toxicological Profile

As a metabolite of an herbicide, the primary biological relevance of this compound lies in its environmental toxicology. It is generally considered to not have significant herbicidal activity itself.[8] However, studies have shown that desphenyl-chloridazon can exhibit higher acute and chronic toxicity to certain non-target organisms than its parent compound, Chloridazon.[4]

Key Toxicological Findings:

  • Mammalian Toxicity: The acute oral LD50 in rats for desphenyl-chloridazon is estimated to be 500 mg/kg, indicating it is harmful if swallowed.[4] It is also classified as a skin and serious eye irritant and may cause an allergic skin reaction.[4]

  • Ecotoxicity: In aquatic invertebrates like the signal crayfish, chronic exposure to environmentally relevant concentrations of desphenyl-chloridazon has been shown to induce a range of adverse effects.[4][6] These include alterations in the biochemical profile of the haemolymph (e.g., increased glucose, lactate, ALT, AST, and ammonia levels), induction of oxidative stress in the hepatopancreas and gills, and histopathological changes.[6][9]

The mechanism of toxicity in these organisms is thought to be related to the induction of oxidative stress.

Oxidative Stress Pathway Compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) Production Compound->ROS Antioxidant Overwhelmed Antioxidant Defense System (e.g., Catalase, Glutathione) ROS->Antioxidant Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation) Antioxidant->Damage

Induction of oxidative stress.

Conclusion

This compound is a chemically stable and environmentally persistent metabolite of the herbicide Chloridazon. Its physicochemical properties, particularly its increased polarity compared to the parent compound, contribute to its mobility in the environment. While it lacks significant herbicidal activity, its toxicological profile, especially in aquatic ecosystems, warrants continued research and monitoring. This guide provides a foundational repository of its known characteristics. Further research is needed to fully elucidate its spectroscopic properties and to develop standardized synthesis protocols, which would greatly aid in the comprehensive assessment of its environmental and biological impact.

References

Structural Analysis and Characterization of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-4-chloropyridazin-3(2H)-one, also known as desphenyl-chloridazon, is a primary metabolite of chloridazone, a selective herbicide historically used in the cultivation of sugar beets.[1][2] The persistence and mobility of this metabolite in soil and water have raised environmental and health concerns, necessitating a thorough understanding of its chemical and physical properties.[3][4] The pyridazinone core is also a scaffold of interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential applications in cardiovascular diseases and oncology.[2] This guide focuses on the detailed structural analysis and characterization of this compound, providing essential data and methodologies for its identification and study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₄H₄ClN₃O[4]
Molecular Weight 145.55 g/mol [4]
CAS Number 6339-19-1[4]
Appearance Solid (form and color may vary)
Melting Point 298 °C[2]
Water Solubility Data not readily available, but expected to be more polar and water-soluble than chloridazone.[3]
Canonical SMILES C1=C(C(=O)NN=C1N)Cl[2]
InChI InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)[4]

Structural Characterization and Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. The following sections present the available data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shifts (Predicted for this compound and based on data for Chloridazone)

Carbon AtomExpected Chemical Shift (δ, ppm)Reference (for Chloridazone)
C3 (C=O)~155-165[5]
C4 (C-Cl)~110-120[5]
C5 (C-NH₂)~140-150[5]
C6 (C=N)~125-135[5]

Note: The predicted chemical shifts are estimations and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be associated with the amine, amide, and alkene functionalities within the pyridazinone ring.

Functional GroupExpected Wavenumber (cm⁻¹)Reference (for Chloridazone)
N-H Stretch (Amine)3300-3500 (likely two bands)[6]
C=O Stretch (Amide)1640-1680[6]
C=C and C=N Stretch1550-1650[6]
C-Cl Stretch600-800[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 145, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO, N₂, and HCl. The specific fragmentation pathway would need to be determined through detailed MS/MS analysis.

Experimental Protocols

This section provides detailed methodologies for the analysis and a representative synthesis of a closely related compound.

Analytical Methods

The quantification of this compound in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Chloridazon-Desphenyl [7]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters BEH Amide column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quantification and confirmation.

Synthesis Protocol (Representative Example: Synthesis of Chloridazone)

Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

  • To a solution of mucochloric acid (1 equivalent) in diluted sulfuric acid, add phenylhydrazine (1 equivalent).

  • The reaction mixture is stirred, and the temperature is controlled.

  • The precipitated product, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, is isolated by filtration, washed, and dried.

Step 2: Amination to form Chloridazone

  • The 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate is treated with aqueous ammonia.

  • The reaction selectively substitutes one of the chlorine atoms with an amino group to yield 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (chloridazone).

  • The product is purified by recrystallization.

Metabolic Pathway and Biological Relevance

This compound is the major and more persistent metabolite of the herbicide chloridazone.[1][3] Understanding its formation is crucial for environmental monitoring and toxicological assessment.

Metabolic Degradation of Chloridazone

The primary mechanism for the formation of this compound is the microbial degradation of chloridazone in the soil.[1] This process involves the enzymatic cleavage of the phenyl group from the N2 position of the pyridazinone ring.

Chloridazone_Metabolism Chloridazone Chloridazone (5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one) Metabolite This compound (Desphenyl-chloridazon) Chloridazone->Metabolite Phenyl group cleavage MicrobialEnzymes Microbial Enzymes (in soil) MicrobialEnzymes->Chloridazone Ecotoxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase Acclimation Acclimation of Test Organisms ChronicExposure Chronic Exposure (Control and various concentrations) Acclimation->ChronicExposure TestSolutions Preparation of Test Solutions TestSolutions->ChronicExposure Biochemical Biochemical Profile ChronicExposure->Biochemical OxidativeStress Oxidative Stress Markers ChronicExposure->OxidativeStress Histopathology Histopathology ChronicExposure->Histopathology

References

An In-depth Technical Guide to the Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 5-Amino-4-chloropyridazin-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The synthesis proceeds through a key intermediate, 4,5-dichloropyridazin-3(2H)-one, which is subsequently aminated to yield the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Pathway Overview: Synthesis via a Dichloropyridazinone Intermediate

The principal synthetic route to this compound involves a two-step process. The first step is the formation of the pyridazinone ring system and subsequent chlorination to yield 4,5-dichloropyridazin-3(2H)-one. The second step involves the selective nucleophilic substitution of the chlorine atom at the 5-position with an amino group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one cluster_1 Step 2: Selective Amination MaleicAnhydride Maleic Anhydride Pyridazinedione Pyridazine-3,6-dione MaleicAnhydride->Pyridazinedione 1. Hydrazine Hydrate 2. Acid Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinedione Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Pyridazinedione->Dichloropyridazinone POCl₃ FinalProduct This compound Dichloropyridazinone->FinalProduct Ammonia Ammonia Ammonia (aq) Ammonia->FinalProduct Step1 MaleicAnhydride Maleic Anhydride Pyridazinedione Pyridazine-3,6-dione MaleicAnhydride->Pyridazinedione Hydrazine Hydrate, Acid Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Pyridazinedione->Dichloropyridazinone POCl₃, Heat Step2 Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one FinalProduct This compound Dichloropyridazinone->FinalProduct Aqueous Ammonia, Heat Alternative_Pathway MucochloricAcid Mucochloric Acid Intermediate Pyridazinone Intermediate MucochloricAcid->Intermediate 1. Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate FinalProduct This compound Intermediate->FinalProduct 2. Chlorination 3. Amination

An In-depth Technical Guide to Chloridazon-desphenyl (CAS 6339-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and experimental methodologies associated with Chloridazon-desphenyl (CAS 6339-19-1). This substance is primarily known as a principal environmental metabolite of the herbicide Chloridazon.[1]

Chemical Identity and Physicochemical Properties

Chloridazon-desphenyl, also known by its IUPAC name 5-amino-4-chloro-3(2H)-pyridazinone, is a halogenated heterocyclic compound.[2][3] It is formed in the environment through the microbial degradation of Chloridazon, a selective pyridazinone herbicide.[1][4] This transformation involves the cleavage of the phenyl group from the parent molecule.[1]

Table 1: Physicochemical Properties of Chloridazon-desphenyl

PropertyValueReference
CAS Number 6339-19-1[5]
Molecular Formula C₄H₄ClN₃O[2]
Molecular Weight 145.55 g/mol [6]
IUPAC Name 5-amino-4-chloro-pyridazine-3-one
Synonyms 4-amino-5-chloro-1H-pyridazin-6-one, Desphenyl chloridazon[2][6]
Melting Point 297 - 300 °C[1][7]
Appearance White solid[8]
SMILES ClC1=C(N)C=NNC1=O[4]
InChI Key FEWPCPCEGBPTAL-UHFFFAOYSA-N[4]
Storage Temperature 2°C - 8°C[6][9]

Hazard Profile and Toxicological Data

Chloridazon-desphenyl is classified as harmful and an irritant under the Globally Harmonized System (GHS).[5][10] It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[5]

GHS Hazard Classification

Table 2: GHS Classification for Chloridazon-desphenyl

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, Oral4H302: Harmful if swallowed[5][10]
Skin Irritation2H315: Causes skin irritation[5]
Eye Irritation2 / 2AH319: Causes serious eye irritation[5][10]
Skin Sensitization1H317: May cause an allergic skin reaction[5]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[5][10]
Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of Chloridazon-desphenyl requires adherence to standard laboratory safety protocols. Key precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P280: Wear protective gloves/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Appropriate personal protective equipment (PPE) includes chemical-resistant gloves, safety glasses with side-shields or goggles, and a lab coat.[11] If ventilation is inadequate, respiratory protection should be used.[8]

Toxicological Data

The primary quantitative toxicological value available is for acute oral toxicity.

Table 3: Acute Toxicity Data for Chloridazon-desphenyl

EndpointValueSpeciesReference
LD50 (Oral) 500 mg/kg (ATE)Not specified (ATE)[5]

ATE: Acute Toxicity Estimate

Studies on aquatic invertebrates, such as the signal crayfish (Pacifastacus leniusculus), have shown that Chloridazon-desphenyl can induce significant adverse effects at environmentally relevant concentrations, including oxidative stress and histopathological alterations.[1][12]

Experimental Protocols

Detailed experimental protocols for determining the intrinsic properties of Chloridazon-desphenyl are based on internationally recognized guidelines and standard analytical methods.

Acute Oral Toxicity Assessment (OECD Guidelines 423 & 425)

The acute oral LD50 value is determined following OECD Test Guidelines, which are designed to assess the adverse effects of a substance after a single oral dose.[5][6]

  • Principle: The test substance is administered orally by gavage to animals (typically rodents) in a stepwise procedure. The goal is to identify the dose that causes mortality in 50% of the test animals (LD50), allowing for classification according to the GHS.[2][8]

  • Methodology (Up-and-Down Procedure - OECD 425):

    • Animal Selection: Healthy, young adult female rodents are typically used.[10] Animals are acclimatized to laboratory conditions for at least 5 days.[6]

    • Dose Administration: The substance is usually administered in a single dose via gavage. A suitable vehicle (e.g., water) may be used if the substance is not a liquid.[6] Animals are fasted prior to dosing.[10]

    • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.[10] The dose for the next animal is adjusted up or down based on the outcome (survival or death) for the previous animal.[10]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[6][10]

    • Data Analysis: The LD50 is calculated using the maximum likelihood method.[10] This provides an estimate of the acute oral toxicity of the substance.

Quantification in Environmental Samples (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Chloridazon-desphenyl in various matrices, including water samples.[3][11][13]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the concentration of the analyte as it elutes from the column.

  • Methodology:

    • Sample Preparation: Water samples may be diluted with an organic solvent like acetonitrile and filtered through a 0.45 µm filter to remove particulate matter.[3][13]

    • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is used.[7] A common analytical column is a C18 column.[3][7]

    • Chromatographic Conditions:

      • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[3]

      • Flow Rate: A constant flow rate, for example, 0.3 mL/min, is maintained.[3]

      • Detection: The analyte is detected by its UV absorbance at its wavelength of maximum absorption (e.g., 283 nm).[11][13]

    • Quantification: A calibration curve is generated using standard solutions of Chloridazon-desphenyl of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.[13]

Metabolic Pathway and Experimental Workflows

Chloridazon-desphenyl is not a manufactured product but rather a result of biotransformation. Its parent compound, Chloridazon, is metabolized by microorganisms in the environment.[1][4] The general enzymatic processes for herbicide metabolism in organisms often involve cytochrome P450 monooxygenases.[9]

cluster_0 Metabolic Pathway parent Chloridazon (CAS 1698-60-8) process Microbial Degradation (e.g., Cytochrome P450 Mediated) Cleavage of Phenyl Group parent->process metabolite Chloridazon-desphenyl (CAS 6339-19-1) process->metabolite

Caption: Metabolic conversion of Chloridazon to Chloridazon-desphenyl.

The workflow for assessing the environmental fate and toxicity of this compound often involves a multi-step process, from sample collection to data analysis and risk assessment.

cluster_1 Ecotoxicity Assessment Workflow A 1. Sample Collection (e.g., Water, Soil) B 2. Sample Preparation (Filtration, Extraction) A->B C 3. Analytical Quantification (e.g., HPLC, LC-MS/MS) B->C D 4. Toxicity Testing (e.g., OECD Guidelines) B->D E 5. Data Analysis (Concentration & Effect Levels) C->E D->E F 6. Hazard & Risk Assessment E->F

References

Unveiling the Action of a Versatile Scaffold: A Technical Guide to the 5-Amino-4-chloropyridazin-3(2H)-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the hypothesized mechanism of action for the 5-Amino-4-chloropyridazin-3(2H)-one core scaffold. While direct research on this specific compound is limited, extensive studies on its derivatives have revealed significant potential in oncology and other therapeutic areas. This document synthesizes the available data on these derivatives to infer the biological activities of the parent scaffold, offering valuable insights for researchers, scientists, and professionals in drug development.

The this compound structure has emerged as a promising framework in medicinal chemistry. Derivatives built upon this core have demonstrated a range of biological effects, including anticancer, antiangiogenic, and enzyme-inhibiting properties. This guide will delve into the experimental evidence for these activities, present quantitative data in a structured format, and outline the methodologies used in these pivotal studies.

Hypothesized Mechanisms of Action

Based on the biological evaluation of its derivatives, the this compound scaffold is believed to exert its effects through multiple pathways:

  • Anticancer and Anti-proliferative Effects: Derivatives have shown potent activity against various human cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of key enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Fatty Acid-Binding Protein 4 (FABP4), which are implicated in cancer cell survival and metabolic disorders.

  • Antiangiogenic Properties: Certain derivatives have been found to inhibit proangiogenic cytokines, suggesting a role in preventing the formation of new blood vessels that support tumor growth.

Quantitative Biological Data of Derivatives

The following tables summarize the biological activity of various derivatives of this compound, providing a clear comparison of their potency.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3c HNO9712.22 ± 1.99[1]
FaDuSuperior to Doxorubicin[1]
MDA-MB-468Superior to Doxorubicin[1]
3a HNO9716.92 ± 2.4[1]
3b HNO9715.68 ± 3[1]
3d HNO9721.60 ± 3.6[1]
3e HNO9713 ± 1.7[1]
4b HNO9711.13 ± 1[1]
DCPYR MAC 1318.4 (as AAF)[2]
MAC 1618.4 (as AAF)[2]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeActivityReference
3c PARP-1Comparable to Olaparib[1]
3d PARP-1Comparable to Olaparib[1]
3e PARP-1Comparable to Olaparib[1]
14e FABP4IC50 = 1.57 µM[3]

Table 3: Antiangiogenic Activity of this compound Derivatives

CompoundInhibited CytokinesReference
4g TNFα, VEGF, FGFb, TGFβ[4][5]
4i TNFα, VEGF, FGFb, Leptin[4][5]

Key Experimental Protocols

The primary method used to determine the anticancer activity of the this compound derivatives cited in this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay .

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and a control (e.g., Doxorubicin or Methotrexate). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanisms of action and a typical experimental workflow for evaluating the anticancer properties of the this compound scaffold.

Hypothesized_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_molecular_targets Molecular Targets Scaffold This compound Scaffold CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) Scaffold->CellCycleArrest Induces PARP1 PARP-1 Inhibition Scaffold->PARP1 Inhibits FABP4 FABP4 Inhibition Scaffold->FABP4 Inhibits Angiogenesis Antiangiogenic Cytokine Inhibition Scaffold->Angiogenesis Inhibits Apoptosis Apoptosis Induction Proliferation Inhibition of Proliferation Apoptosis->Proliferation Contributes to CellCycleArrest->Proliferation Contributes to PARP1->Apoptosis Leads to Angiogenesis->Proliferation Reduces

Caption: Hypothesized mechanism of action for the this compound scaffold.

Anticancer_Screening_Workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with This compound Derivatives seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Determine Anticancer Activity analyze->end

References

Spectroscopic and Analytical Profile of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-4-chloropyridazin-3(2H)-one. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a consolidated summary of expected spectroscopic values derived from data on closely related pyridazinone derivatives. This guide also outlines detailed experimental protocols for acquiring such data and includes a workflow for assessing the inhibitory potential of similar compounds against therapeutic targets like Fatty Acid-Binding Protein 4 (FABP4).

Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on characteristic shifts and fragmentation patterns observed in similar pyridazinone structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Analysis Expected Chemical Shifts (δ) in ppm Notes
¹H NMR ~7.0 - 8.0 (s, 1H, CH)The singlet corresponds to the proton on the pyridazinone ring.
~5.0 - 6.5 (br s, 2H, NH₂)A broad singlet for the amino group protons; chemical shift can vary with solvent and concentration.
~11.0 - 13.0 (br s, 1H, NH)A broad singlet for the lactam proton; may be exchangeable with D₂O.
¹³C NMR ~155 - 165 (C=O)Carbonyl carbon of the pyridazinone ring.
~140 - 150 (C-NH₂)Carbon atom attached to the amino group.
~120 - 130 (C-Cl)Carbon atom attached to the chlorine atom.
~110 - 120 (CH)The protonated carbon atom in the ring.

Note: NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (amine)3300 - 3500Stretching
N-H (lactam)3100 - 3300Stretching
C=O (lactam)1650 - 1690Stretching
C=C / C=N1550 - 1650Stretching
C-Cl700 - 850Stretching
Table 3: Mass Spectrometry (MS) Data
Technique Expected m/z Value Notes
ESI-MS (+)[M+H]⁺ ≈ 146.0For the molecular formula C₄H₄ClN₃O, the exact mass is 145.00.[1]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[2]

  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to the solvent signal.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained for solid samples using various techniques.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

  • Thin Solid Film: The solid sample is dissolved in a volatile solvent (e.g., methylene chloride or acetone).[2] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2] After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[2]

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is first collected and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of approximately 10-50 µg/mL.[3] A small amount of an acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.[3]

  • Instrumentation: The sample solution is introduced into the ESI source of a mass spectrometer, such as a triple quadrupole or a high-resolution time-of-flight (TOF) instrument.[3]

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any potential fragment ions.

Application in Drug Discovery: FABP4 Inhibition

Pyridazinone derivatives have been investigated as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a therapeutic target in metabolic diseases and cancer.[2][3] The following diagram illustrates a general workflow for screening compounds like this compound for their inhibitory activity against FABP4.

FABP4_Inhibitor_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization Compound Pyridazinone Derivatives (e.g., this compound) Assay In vitro FABP4 Inhibition Assay Compound->Assay IC50 IC50 Determination Assay->IC50 Active Hits Inactive Assay->Inactive Inactive Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME Candidate Preclinical Candidate ADME->Candidate Optimized Lead

Caption: Workflow for FABP4 inhibitor screening.

References

Potential Therapeutic Targets of 5-Amino-4-chloropyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-chloropyridazin-3(2H)-one, a metabolite of the herbicide chloridazone, belongs to the pyridazinone class of heterocyclic compounds. While direct therapeutic applications of this specific molecule are not yet established, the broader pyridazinone scaffold is of significant interest in medicinal chemistry due to its wide array of biological activities. This document provides an in-depth technical guide on the potential therapeutic targets of this compound, primarily by extrapolating from the known mechanisms of structurally related pyridazinone derivatives. We will explore potential applications in oncology, inflammation, and cardiovascular diseases, supported by available preclinical data on related compounds. This guide also includes generalized experimental protocols and visual representations of key signaling pathways to aid researchers in their investigation of this and similar molecules.

Introduction

This compound is a small molecule with the chemical formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol . It is recognized as a primary metabolite of chloridazone, a herbicide that functions by inhibiting photosynthesis in plants. While its environmental fate as a metabolite is documented, its pharmacological profile and therapeutic potential remain largely unexplored.

The pyridazinone core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent and diverse biological activities. These activities stem from the ability of the pyridazinone ring system to interact with a variety of biological targets. This guide will synthesize the existing knowledge on pyridazinone derivatives to illuminate the potential therapeutic avenues for this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₄ClN₃O
Molecular Weight 145.55 g/mol
IUPAC Name This compound
Synonyms Desphenyl-chloridazon, Chloridazon-metabolite B
CAS Number 6339-19-1

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related pyridazinone compounds, several potential therapeutic targets can be postulated for this compound. It is crucial to note that these are extrapolated targets and require experimental validation for this specific molecule.

Oncology

Pyridazinone derivatives have shown promise as anticancer agents through the inhibition of various key proteins involved in cancer cell proliferation, survival, and DNA repair.[1]

  • Poly (ADP-ribose) polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms. Some pyridazinone derivatives have been identified as PARP inhibitors.

  • Kinase Inhibition: Several pyridazinone compounds have been shown to inhibit protein kinases that are critical for cancer cell signaling, including:

    • B-Raf (a key component of the MAPK/ERK pathway)

    • Bruton's tyrosine kinase (BTK) (involved in B-cell malignancies)

    • Fibroblast growth factor receptor (FGFR)

    • FER tyrosine kinase

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain pyridazinone derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can halt cell proliferation.

anticancer_pathways cluster_dna_repair DNA Damage Repair cluster_proliferation Cell Proliferation & Survival cluster_cell_division Cell Division cluster_synthesis Nucleotide Synthesis PARP PARP B_RAF B-RAF BTK BTK FGFR FGFR FER FER Tubulin Tubulin DHFR DHFR Pyridazinone Pyridazinone Derivatives Pyridazinone->PARP Inhibition Pyridazinone->B_RAF Inhibition Pyridazinone->BTK Inhibition Pyridazinone->FGFR Inhibition Pyridazinone->FER Inhibition Pyridazinone->Tubulin Inhibition Pyridazinone->DHFR Inhibition

Potential Anticancer Mechanisms of Pyridazinone Derivatives.
Inflammation

The anti-inflammatory properties of pyridazinone derivatives are attributed to their ability to modulate key inflammatory mediators.

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a major strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs, particularly PDE4, can lead to anti-inflammatory effects.

Cardiovascular Diseases

Several pyridazinone derivatives have demonstrated cardiovascular effects, primarily as vasodilators.

  • Phosphodiesterase (PDE) Inhibition: As mentioned above, PDE inhibition can lead to smooth muscle relaxation and vasodilation.

  • Modulation of Adrenergic Receptors: Some 4-amino-5-substituted-3(2H)-pyridazinones have been shown to induce analgesia through an indirect activation of the noradrenergic system, suggesting a potential interaction with α2-adrenoceptors. This mechanism could also have cardiovascular implications.

Metabolic Diseases

A recent study has highlighted the potential of the 4-amino-pyridazin-3(2H)-one scaffold in developing inhibitors for Fatty Acid-Binding Protein 4 (FABP4). FABP4 is involved in lipid metabolism and is considered a therapeutic target for metabolic diseases such as type 2 diabetes and atherosclerosis.

fabp4_inhibition_workflow cluster_screening Screening & Development cluster_target Molecular Target cluster_outcome Therapeutic Potential Scaffold 4-Amino-pyridazin-3(2H)-one Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Screening In vitro Screening Derivatization->Screening FABP4 FABP4 Screening->FABP4 Identifies Inhibitors Metabolic_Diseases Treatment of Metabolic Diseases FABP4->Metabolic_Diseases Target for

Workflow for Developing FABP4 Inhibitors from a Pyridazinone Scaffold.

Summary of Biological Activities of Pyridazinone Derivatives

The following table summarizes the observed biological activities and potential targets for various classes of pyridazinone derivatives.

Biological ActivityPotential Molecular Target(s)Reference Compound Class
Anticancer PARP, B-RAF, BTK, FGFR, FER, Tubulin, DHFRGeneral Pyridazinone Derivatives
Anti-inflammatory COX-2, Phosphodiesterases (e.g., PDE4)General Pyridazinone Derivatives
Vasodilator PhosphodiesterasesGeneral Pyridazinone Derivatives
Analgesic α2-adrenoceptors (indirect activation)4-Amino-5-substituted-3(2H)-pyridazinones
Antimetabolic Fatty Acid-Binding Protein 4 (FABP4)4-Amino-pyridazin-3(2H)-one derivatives

Generalized Experimental Protocols

As specific experimental data for this compound is not publicly available, this section provides generalized protocols for assessing the potential biological activities of pyridazinone derivatives based on common practices in the field.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against a specific protein kinase (e.g., B-RAF, FGFR).

  • Principle: A luminescent kinase assay (e.g., Kinase-Glo®) can be used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the ability of a compound to prevent this decrease indicates inhibition.

  • Methodology:

    • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

    • Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.

    • Incubate the mixture at the optimal temperature for the kinase (typically 30-37°C) for a specified time.

    • Stop the reaction and add the Kinase-Glo® reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Analgesic Activity (Writhing Test)
  • Objective: To evaluate the analgesic potential of the compound in an animal model of pain.

  • Principle: The acetic acid-induced writhing test is a common model for visceral pain. The injection of acetic acid into the peritoneal cavity of a mouse induces characteristic stretching and writhing movements. A reduction in the number of writhes indicates an analgesic effect.

  • Methodology:

    • Administer the test compound orally or intraperitoneally to a group of mice.

    • After a predetermined time, inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.

    • Immediately after the injection, place the mouse in an observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

    • A control group receives the vehicle instead of the test compound.

    • Calculate the percentage of inhibition of writhing for the treated group compared to the control group.

Conclusion and Future Directions

While this compound itself has not been extensively studied for its therapeutic potential, the rich pharmacology of the pyridazinone scaffold suggests that it may possess valuable biological activities. The most promising areas for investigation appear to be in oncology, inflammation, and metabolic diseases. Future research should focus on in-depth in vitro and in vivo studies to elucidate the specific molecular targets and mechanisms of action of this particular compound. Synthesis of a focused library of derivatives of this compound could also lead to the discovery of novel and potent therapeutic agents. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such investigations.

References

Exploring the 5-Amino-4-chloropyridazin-3(2H)-one Scaffold for Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents has led medicinal chemists to explore a multitude of heterocyclic scaffolds, among which the pyridazinone core holds a prominent position. Its inherent chemical versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery. This technical guide focuses on a particularly promising building block: 5-Amino-4-chloropyridazin-3(2H)-one . We will delve into its chemical properties, synthetic accessibility, and its role as a foundational scaffold for the design of potent and selective drug candidates, with a particular emphasis on kinase inhibitors for cancer therapy.

Core Scaffold: Physicochemical Properties

The this compound molecule is characterized by a six-membered diazine ring with key functional groups that are amenable to a variety of chemical modifications. These reactive handles—specifically the amino and chloro groups—are pivotal for generating diverse chemical libraries for structure-activity relationship (SAR) studies.

PropertyValueSource
Molecular Formula C₄H₄ClN₃O[1]
Molecular Weight 145.55 g/mol [1]
Appearance Off-white to light yellow powderCommercial Suppliers
Melting Point 198-200 °C[2]
IUPAC Name 5-amino-4-chloro-2-phenylpyridazin-3-one[1]

Synthesis and Derivatization Strategies

The utility of a scaffold in drug design is heavily dependent on its synthetic accessibility. The this compound core can be reliably synthesized, and its structure allows for targeted modifications to optimize pharmacological properties.

General Synthesis of the Core

A common and efficient method for the synthesis of the pyridazinone core involves the reaction of mucochloric acid with a hydrazine derivative, followed by amination. For instance, the synthesis of the N-phenyl derivative, a common precursor, is well-established.[3]

core_synthesis start Mucochloric Acid + Phenylhydrazine intermediate 4,5-Dichloro-2-phenyl- pyridazin-3(2H)-one start->intermediate Cyclocondensation product 5-Amino-4-chloro-2-phenyl- pyridazin-3(2H)-one intermediate->product Amination reagent Aqueous Ammonia reagent->product

Caption: General synthesis of the N-phenyl substituted pyridazinone core.

Key Derivatization Pathways

The primary sites for derivatization are the chloro group at the C4 position and the amino group at the C5 position. These sites allow for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

derivatization_pathways cluster_c4 C4 Position (Chloro Group) cluster_c5 C5 Position (Amino Group) scaffold 5-Amino-4-chloropyridazin- 3(2H)-one Core c4_reactions Suzuki Coupling Heck Reaction Buchwald-Hartwig Amination Nucleophilic Substitution scaffold->c4_reactions Functionalization c5_reactions N-Acylation N-Alkylation Reductive Amination Urea/Thiourea Formation scaffold->c5_reactions Functionalization derivatives Diverse Chemical Library c4_reactions->derivatives c5_reactions->derivatives

Caption: Key derivatization strategies at the C4 and C5 positions.

Biological Activities and Therapeutic Potential

Derivatives of the pyridazinone scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[4] A significant area of interest is their use as kinase inhibitors in oncology.

Anticancer Activity: Kinase Inhibition

Many cancers are driven by the dysregulation of signaling pathways controlled by protein kinases. The this compound scaffold has proven to be an excellent starting point for developing inhibitors of several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway.[5]

PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers.[6]

signaling_pathway cluster_outside cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits

Caption: Inhibition of VEGFR-2 and PI3K signaling pathways by pyridazinone derivatives.

Quantitative Data: Inhibitory Activities

The following table summarizes the inhibitory activities of selected pyridazinone derivatives against key cancer-related targets.

Compound ClassTargetIC₅₀ ValueCell Line (if applicable)
Pyridazino[4,5-b]indol-4-one derivativePI3Kα0.091 µM-
Hydrazide-based Pyridazino[4,5-b]indole-4.25 µMMCF-7
Pyridazinone Derivative 1VEGFR-260.83 nMHCT-116
Pyridazinone Derivative 2VEGFR-277.02 nMHCT-116/HepG2
Pyridazinone Derivative 3VEGFR-20.12 µM-
Pyridazinone Derivative 4VEGFR-20.13 µM-

Note: The specific substitutions on the core scaffold vary for each compound class listed.

Experimental Protocols

Reproducible and detailed experimental protocols are fundamental to the drug discovery process. Below are representative protocols for the synthesis of a derivatized scaffold and for an in vitro kinase assay to evaluate its biological activity.

Synthesis Protocol: Suzuki Coupling

The Suzuki coupling reaction is a powerful method for creating carbon-carbon bonds, often used to attach aryl groups to the C4 position of the pyridazinone core, displacing the chloro substituent.[7][8]

suzuki_workflow setup Reaction Setup: - Add Pyridazinone, Boronic Acid,  Catalyst, Base to flask - Purge with Inert Gas reaction Reaction: - Add Degassed Solvent - Heat to 80-120 °C - Monitor by TLC/LC-MS setup->reaction 1. workup Work-up: - Cool to RT - Aqueous Quench - Extract with Organic Solvent reaction->workup 2. purification Purification: - Dry Organic Layer - Concentrate Solvent - Column Chromatography workup->purification 3. product Final Product purification->product 4.

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Stir the mixture and heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Biological Assay Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a common method to determine the in vitro potency (IC₅₀) of a compound against a target kinase, such as VEGFR-2 or PI3K. The assay measures the amount of ATP consumed during the phosphorylation reaction.[5][9][10]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PI3Kα)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1 for VEGFR-2; PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

  • Solid white 96-well or 384-well plates

  • Microplate reader capable of reading luminescence

Procedure:

  • Reagent Preparation: Prepare a 1x kinase buffer and make serial dilutions of the test compound at concentrations bracketing the expected IC₅₀. The final DMSO concentration should typically be kept below 1%.

  • Master Mix: Prepare a master mix containing the 1x kinase buffer, ATP, and the appropriate kinase substrate.

  • Plate Setup:

    • Add the master mix to the wells of the microplate.

    • Add the diluted test compound to the 'Test Inhibitor' wells.

    • Add buffer with DMSO (vehicle) to 'Positive Control' (100% kinase activity) wells.

    • Add buffer to 'Blank' (no enzyme) wells.

  • Reaction Initiation: Add the diluted kinase enzyme to the 'Test Inhibitor' and 'Positive Control' wells to start the reaction. Add only buffer to the 'Blank' wells.

  • Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Generation: Stop the kinase reaction and generate a luminescent signal by adding the detection reagents from the kit as per the manufacturer's instructions. This typically involves a step to deplete remaining ATP, followed by a step to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Incubate for a short period at room temperature to stabilize the signal, then read the luminescence on a microplate reader.

  • Data Analysis: Subtract the 'Blank' signal from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the 'Positive Control'. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its synthetic tractability and the proven success of its derivatives, particularly as potent kinase inhibitors, highlight its significance in modern medicinal chemistry. The strategic derivatization of this core, guided by structure-based design and robust biological evaluation as outlined in this guide, will continue to yield promising compounds for the treatment of cancer and other diseases.

References

Technical Guide: 5-Amino-4-chloropyridazin-3(2H)-one as a Key Metabolite of the Herbicide Chloridazon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloridazon, a selective herbicide widely utilized in agriculture, undergoes environmental transformation into several metabolites. Among these, 5-Amino-4-chloropyridazin-3(2H)-one, commonly known as desphenyl-chloridazon (DPC), is of significant scientific interest. This technical guide provides a comprehensive overview of DPC, focusing on its formation, environmental occurrence, toxicological profile, and the analytical methodologies used for its study. Quantitative data are systematically presented in tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate the metabolic pathway and experimental workflows, offering a clear and concise resource for the scientific community.

Introduction

Chloridazon, chemically identified as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a pyridazinone herbicide historically used for controlling broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] While effective, its environmental fate is of primary concern. In the environment, Chloridazon degrades to form more persistent and mobile metabolites, including desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[1][2][4][5]

DPC (this compound) is the major transformation product.[1][6] Its increased polarity and solubility compared to the parent compound enhance its mobility in soil, leading to the potential for surface and groundwater contamination.[4][5][7] This persistence and prevalence in aquatic systems necessitate a thorough understanding of its properties and potential impacts.

Metabolic Pathway of Chloridazon

The primary mechanism for the formation of this compound from Chloridazon is microbial degradation in the soil.[1][2][7] This biotic process involves the cleavage of the phenyl group from the Chloridazon molecule, resulting in the formation of desphenyl-chloridazon (DPC). A secondary, less abundant metabolite, methyl-desphenyl-chloridazon (Me-DPC), is also formed through this pathway.[1][4]

G cluster_pathway Metabolic Degradation of Chloridazon Chloridazon Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) DPC Desphenyl-chloridazon (DPC) (this compound) Chloridazon->DPC Microbial Degradation (Major Pathway) MeDPC Methyl-desphenyl-chloridazon (Me-DPC) Chloridazon->MeDPC Microbial Degradation (Minor Pathway)

Caption: Metabolic pathway of Chloridazon to its primary metabolites.

Physicochemical and Environmental Properties

The distinct physicochemical properties of DPC contribute to its environmental behavior, particularly its higher mobility and persistence compared to Chloridazon.

PropertyChloridazonThis compound (DPC)Reference
Synonyms Pyrazon, 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-oneDesphenyl-chloridazon, Chloridazon Metabolite B[3][8]
CAS Number 1698-60-86339-19-1[8][9][10]
Molecular Formula C₁₀H₈ClN₃OC₄H₄ClN₃O[3][8][10]
Molecular Weight 221.64 g/mol 145.55 g/mol [3][8][10]
Water Solubility 340-400 mg/L at 20 °CHigher polarity and solubility suggested[3][4][7]
Soil Half-Life (DT₅₀) Moderately persistent~235.5 days (persistent)[4][6]
Mobility Moderately mobileHigh mobility, potential for leaching[4][5][7]

Quantitative Analysis

Environmental Occurrence

Monitoring studies, particularly in Europe, have consistently detected DPC in water systems, often at concentrations exceeding the parent compound.[11]

CompoundWater SourceAverage Concentration (µg/L)Maximum Concentration (µg/L)Location/Reference
Chloridazon Surface Water0.01 ± 0.060.89Hesse, Germany[11]
Surface Water-4.34Europe[4]
Groundwater-0.67Europe[4]
Desphenyl-chloridazon (DPC) Surface Water0.72 ± 0.817.4Hesse, Germany[11]
Water Systems-24.0Europe[4][5]
Methyl-desphenyl-chloridazon (Me-DPC) Surface Water-6.1[5]
Comparative Ecotoxicity Data

Studies on aquatic invertebrates like the signal crayfish (Pacifastacus leniusculus) indicate that DPC can induce more significant adverse effects than Chloridazon at environmentally relevant concentrations.[2][12]

OrganismCompoundConcentrationDurationObserved EffectsReference
Signal CrayfishChloridazon2.7 µg/L30 daysSignificantly higher GLU, LACT, ALT, AST in haemolymph.[12]
Signal CrayfishDesphenyl-chloridazon0.45 & 2.7 µg/L30 daysSignificantly higher GLU, LACT, ALT, AST, NH₃, and Ca in haemolymph; increased lipid peroxidation (TBARS); altered CAT and GSH levels; histopathological alterations.[2][12]

Abbreviations: GLU (Glucose), LACT (Lactate), ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), NH₃ (Ammonia), Ca (Calcium), TBARS (Thiobarbituric Acid Reactive Substances), CAT (Catalase), GSH (Glutathione).

Experimental Protocols

Protocol for Soil Metabolism Study using ¹⁴C-Chloridazon

This protocol outlines a method to trace the degradation of Chloridazon in soil, adapted from standard metabolic fate study designs.[1]

  • Soil Preparation:

    • Select and characterize a relevant soil type.

    • Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

    • Pre-incubate the soil in darkness at a constant temperature (e.g., 20°C) for 7-14 days to allow for the stabilization of microbial activity.[1]

  • Application of Radiotracer:

    • Prepare a dosing solution of ¹⁴C-labeled Chloridazon of known specific activity.

    • Apply the solution evenly to the soil samples to achieve the desired final concentration, typically corresponding to the maximum field application rate.

  • Incubation:

    • Transfer the treated soil samples into biometer flasks or similar incubation systems that allow for the trapping of volatile metabolites (e.g., ¹⁴CO₂).

    • Incubate under controlled conditions (e.g., 20°C, darkness) for a predefined period (e.g., up to 100 days).

  • Sampling and Analysis:

    • Collect soil samples at various time intervals throughout the incubation period.

    • Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Scintillation Counting (LSC) to identify and quantify the parent compound and its metabolites.

G cluster_workflow Workflow for a ¹⁴C-Chloridazon Soil Metabolism Study A 1. Soil Preparation (Moisture Adjustment, Pre-incubation) B 2. Application (Dosing with ¹⁴C-Chloridazon) A->B C 3. Incubation (Biometer Flasks, 20°C, Dark) B->C D 4. Sampling at Intervals (e.g., Day 0, 7, 14, 30, 60, 90) C->D E 5. Solvent Extraction D->E F 6. Analysis (HPLC-Radio-detector, LSC) E->F G 7. Data Interpretation (Degradation Kinetics, Metabolite ID) F->G

Caption: Experimental workflow for a ¹⁴C-Chloridazon soil metabolism study.[1]

Protocol for Aerobic Degradation Analysis in an Aquatic System

This protocol describes an experiment to assess the persistence of Chloridazon and its metabolites in water.

  • Bioreactor Setup:

    • Utilize a fixed-bed bioreactor (FBBR) to simulate an aerobic aquatic environment.[11]

    • Acclimate the bioreactor with relevant microbial populations.

  • Experiment Initiation:

    • Introduce a known concentration of Chloridazon into the bioreactor system.

  • Monitoring and Sampling:

    • Maintain aerobic conditions and a constant temperature throughout the experiment.

    • Collect aqueous samples from the bioreactor at regular intervals over an extended period (e.g., 98 days).[11]

  • Chemical Analysis:

    • Analyze the samples for the concentrations of Chloridazon, DPC, and Me-DPC using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Results from such studies have shown a complete conversion of Chloridazon to DPC, with DPC being resistant to further degradation over the experimental period.[11]

Analytical Method for Quantification via HPLC

While specific methods for DPC are proprietary, the following HPLC protocol, based on methods for similar chemical structures, serves as a robust starting point for developing a quantitative analysis method.[13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Primesep 100 mixed-mode stationary phase column (4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05% Sulfuric Acid in Water (e.g., 45:55 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV at 200 nm.[13]

  • Injection Volume: 1-10 µL.

  • Standard Preparation: Prepare calibration standards of Chloridazon and DPC in a 50:50 mixture of acetonitrile and water.

Conclusion

This compound (desphenyl-chloridazon) is the principal and most environmentally relevant metabolite of the herbicide Chloridazon. Its formation via microbial degradation leads to a compound with greater persistence and mobility than its parent, resulting in widespread detection in water resources. Ecotoxicological data suggest that DPC may pose a greater risk to certain aquatic organisms. The information, tables, and protocols provided in this guide serve as a critical resource for researchers investigating the environmental fate, impact, and remediation of Chloridazon and its transformation products.

References

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its discovery, rooted in the foundational work of organic synthesis, has paved the way for the development of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, detailing key synthetic methodologies and experimental protocols. A comprehensive review of their diverse pharmacological activities is presented, with a focus on their roles as anti-inflammatory, analgesic, anticancer, and monoamine oxidase B (MAO-B) inhibitors. Quantitative data on the biological activity of representative compounds are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways modulated by pyridazinone derivatives and outlines typical experimental workflows using Graphviz diagrams, offering a valuable resource for researchers engaged in the design and development of novel pyridazinone-based therapeutic agents.

Discovery and History

The journey of pyridazinone compounds begins with the broader exploration of diazines, a class of aromatic heterocyclic compounds. The first preparation of a pyridazine derivative is credited to the seminal work of German chemist Emil Fischer. In the course of his investigations that also led to the famed Fischer indole synthesis, he prepared the first pyridazine via the condensation of phenylhydrazine and levulinic acid.[1] The parent heterocycle, pyridazine (1,2-diazine), was later synthesized by Tauber in 1895.[2]

The inherent reactivity and structural features of the pyridazine ring, particularly the presence of the two adjacent nitrogen atoms, spurred further investigation into its derivatives. The introduction of a carbonyl group into the pyridazine ring gives rise to the pyridazinone scaffold, a modification that was found to significantly enhance the biological activity of this class of compounds. Early research into pyridazinones was largely driven by the quest for novel therapeutic agents, and the versatility of the pyridazinone core quickly became apparent. Over the decades, a vast number of pyridazinone derivatives have been synthesized and evaluated, leading to the discovery of compounds with a wide spectrum of pharmacological effects.[3][4][5]

Synthetic Methodologies and Key Experiments

The synthesis of the pyridazinone ring system is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives. This fundamental approach has been adapted and refined over the years to allow for the introduction of a wide variety of substituents on the pyridazinone core, enabling extensive structure-activity relationship (SAR) studies.

General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

A foundational method for the synthesis of a simple pyridazinone involves the reaction of a γ-keto acid with hydrazine hydrate.[6] This two-step process, involving a Friedel-Crafts acylation followed by cyclization, is a classic and reliable route to the 4,5-dihydropyridazin-3(2H)-one scaffold.

Experimental Protocol:

  • Step 1: Synthesis of β-Benzoylpropionic Acid

    • To a stirred suspension of succinic anhydride and anhydrous aluminum chloride in nitrobenzene, benzene is added dropwise while maintaining the temperature below 10°C.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting solid is filtered, washed with water and a cold solution of benzene/petroleum ether, and recrystallized from hot water to yield β-benzoylpropionic acid.

  • Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

    • A mixture of β-benzoylpropionic acid and hydrazine hydrate in ethanol is refluxed for 4 hours.

    • The reaction mixture is concentrated under reduced pressure, and the residue is poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Succinic Anhydride Succinic Anhydride β-Benzoylpropionic Acid β-Benzoylpropionic Acid Succinic Anhydride->β-Benzoylpropionic Acid 1. Benzene Benzene Benzene->β-Benzoylpropionic Acid 2. AlCl3 AlCl3 AlCl3->β-Benzoylpropionic Acid Catalyst 6-Phenyl-4,5-dihydropyridazin-3(2H)-one 6-Phenyl-4,5-dihydropyridazin-3(2H)-one β-Benzoylpropionic Acid->6-Phenyl-4,5-dihydropyridazin-3(2H)-one Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->6-Phenyl-4,5-dihydropyridazin-3(2H)-one

General synthesis of a pyridazinone.

Therapeutic Applications and Biological Activities

The pyridazinone scaffold has proven to be a versatile template for the design of potent and selective inhibitors of various biological targets. This has led to the development of pyridazinone derivatives with a wide range of therapeutic applications.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone compounds against COX-1 and COX-2.

  • Methodology:

    • Purified ovine or human COX-1 and COX-2 enzymes are used.

    • The assay is performed in a 96-well plate containing Tris-HCl buffer, hematin, and epinephrine.

    • Test compounds, dissolved in DMSO, are pre-incubated with the enzyme at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The production of prostaglandin G2 (PGG2) is monitored using a colorimetric or fluorometric method.

    • The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined from dose-response curves.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) 7.60.04190
Compound 4c >1000.26>384
Compound 6b >1000.18>555

Data compiled from multiple sources.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2->Prostaglandins & Thromboxanes Inflammation & Pain Inflammation & Pain Prostaglandins & Thromboxanes->Inflammation & Pain Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->COX-1 / COX-2 Inhibition

COX signaling pathway inhibition.
Anticancer Activity

The pyridazinone core is also a prominent feature in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Objective: To assess the cytotoxic effects of pyridazinone compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with DMSO or another suitable solvent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[2]

CompoundCell LineGI50 (µM)
Sorafenib (Reference) A5492.5
Compound 10l A5491.66
Compound 17a A5492.1

Data represents a selection of reported values.[2]

G Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Angiogenesis & Cell Proliferation Angiogenesis & Cell Proliferation Downstream Signaling->Angiogenesis & Cell Proliferation Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->VEGFR-2 Inhibition

VEGFR-2 signaling pathway inhibition.
Monoamine Oxidase B (MAO-B) Inhibition

Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. This makes them promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

  • Objective: To determine the IC50 values of pyridazinone compounds for the inhibition of human MAO-B.

  • Methodology:

    • Recombinant human MAO-B is used as the enzyme source.

    • The assay is based on the oxidation of a substrate (e.g., kynuramine) by MAO-B, which produces a fluorescent product (4-hydroxyquinoline).

    • The test compounds are pre-incubated with the enzyme in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • After a set incubation time, the reaction is stopped, and the fluorescence is measured.

    • The percentage of inhibition is calculated, and IC50 values are determined.

CompoundhMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Selegiline (Reference) 0.0210.5525
Compound T3 0.04>10>250
Compound T6 0.03>10>333

Data presented for illustrative purposes.

G cluster_0 Experimental Workflow Enzyme & Inhibitor Pre-incubation Enzyme & Inhibitor Pre-incubation Substrate Addition Substrate Addition Enzyme & Inhibitor Pre-incubation->Substrate Addition Reaction & Incubation Reaction & Incubation Substrate Addition->Reaction & Incubation Fluorescence Measurement Fluorescence Measurement Reaction & Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B DOPAC DOPAC MAO-B->DOPAC Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->MAO-B Inhibition

MAO-B inhibition workflow and pathway.

Conclusion

From its historical roots in the pioneering work of Emil Fischer to its current status as a cornerstone of modern medicinal chemistry, the pyridazinone scaffold has demonstrated remarkable versatility and therapeutic potential. The synthetic accessibility of the pyridazinone core, coupled with the ability to readily modify its structure, has enabled the development of a vast and diverse library of compounds with a wide array of biological activities. The examples provided in this guide, from potent anti-inflammatory agents to selective anticancer and neuroprotective compounds, underscore the enduring importance of the pyridazinone nucleus in the ongoing quest for novel and effective therapeutic agents. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers, facilitating further exploration and innovation in this exciting field of drug discovery.

References

Methodological & Application

experimental protocol for 5-Amino-4-chloropyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Amino-4-chloropyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis involves the selective nucleophilic substitution of a chlorine atom in 4,5-dichloro-3(2H)-pyridazinone with an amino group. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research. The title compound, this compound, possesses functional groups that allow for further chemical modifications, rendering it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein is based on the established reactivity of dichloropyridazinones towards nucleophiles.

Experimental Protocol

Materials and Methods

Reagents and Solvents:

Reagent/SolventGradeSupplier
4,5-Dichloro-3(2H)-pyridazinone98%Commercially Available
Ammonium Hydroxide28-30% solution in waterAnalytical Grade
Ethanol95%Reagent Grade
Deionized Water--

Equipment:

  • High-pressure reaction vessel (autoclave) with stirring capability

  • Heating mantle with temperature controller

  • Glassware for filtration (Büchner funnel, filter flask)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) and a concentrated aqueous solution of ammonium hydroxide (10-15 eq). The exact volume of ammonium hydroxide should be sufficient to fully suspend the starting material.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 100-120 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting material and by-products.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its NMR and mass spectra to confirm its identity and purity.

Quantitative Data Summary

Starting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Melting Point (°C)
4,5-Dichloro-3(2H)-pyridazinoneThis compound164.98----
--145.55----

Note: Actual yield and percent yield are dependent on the starting scale of the reaction.

Experimental Workflow

Synthesis_Workflow start Start reactants Combine 4,5-dichloro-3(2H)-pyridazinone and Ammonium Hydroxide start->reactants reaction Heat in Autoclave (100-120 °C, 4-6 h) reactants->reaction workup Cool to Room Temperature reaction->workup isolation Vacuum Filtration workup->isolation purification Wash with Water and Ethanol isolation->purification drying Dry Under Vacuum purification->drying characterization Characterize Product (MP, NMR, MS) drying->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • The use of a high-pressure reaction vessel requires proper training and adherence to safety protocols.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Conclusion

This protocol provides a straightforward and effective method for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The structure of the final compound should be confirmed by spectroscopic methods to ensure high purity.

Application Notes and Protocols: Step-by-Step Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. Derivatives of 5-Amino-4-chloropyridazin-3(2H)-one are particularly valuable as synthetic intermediates. The presence of the amino group and the reactive chlorine atom allows for further molecular elaboration, making this scaffold a versatile building block in the design and synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a representative this compound derivative, specifically focusing on the amination of a dichlorinated precursor.

General Synthetic Pathway

The primary strategy for synthesizing this compound derivatives involves the selective nucleophilic aromatic substitution of a chlorine atom at the C5 position of a corresponding dichlorinated pyridazinone precursor. The reaction typically proceeds by treating the starting material with an ammonia source under heat and pressure.

G cluster_process Starting_Material 4,5-Dichloropyridazin-3(2H)-one Derivative Product This compound Derivative Starting_Material->Product Heat, Pressure Reagent Ammonia Source (e.g., aq. NH₃) Reagent->Product Process Nucleophilic Aromatic Substitution

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone

This protocol details the synthesis of a specific derivative, 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, adapted from established procedures[1]. The method involves the direct amination of 4,5-Dichloro-2-phenyl-pyridazinone using aqueous ammonia in an autoclave.

Materials:

  • 4,5-Dichloro-2-phenyl-pyridazinone

  • 20% Aqueous Ammonia (NH₃)

  • Distilled Water

Equipment:

  • Small autoclave

  • Stirring hotplate with magnetic stirrer

  • Buchner funnel and flask

  • Filtration apparatus

  • Drying oven

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a small autoclave, combine 2.41 g of 4,5-Dichloro-2-phenyl-pyridazinone and 20 ml of 20% aqueous ammonia[1].

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 100-110°C with constant stirring[1]. Maintain these conditions for 4 hours[1].

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the autoclave to cool to room temperature. Upon cooling, the product will precipitate out of the solution[1].

  • Isolation: Isolate the solid precipitate, which is the crude 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone, by filtration[1].

  • Washing: Wash the collected solid with distilled water to remove any remaining soluble impurities[1].

  • Drying: Dry the purified product. This yields approximately 1.86 g of pure 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone[1]. An additional 0.15 g of the product may be recoverable from the mother liquor[1].

  • Analysis: Characterize the final product. The reported melting point for the pure compound is 206-207°C[1].

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis a Combine Reactants: 4,5-Dichloro-2-phenyl-pyridazinone (2.41g) + 20% aq. Ammonia (20ml) b Heat & Stir: 100-110°C in Autoclave for 4 hours a->b c Cool to Room Temperature b->c Reaction Complete d Isolate Precipitate via Filtration c->d e Wash with Distilled Water d->e f Dry the Final Product e->f g Characterize Product (e.g., Melting Point) f->g

Caption: Detailed experimental workflow for the synthesis and purification of the target compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone and characterization data for a related intermediate, demonstrating typical results for this class of compounds.

Compound NameStarting MaterialMolecular FormulaYieldMelting Point (°C)Analytical DataReference
4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone4,5-Dichloro-2-phenyl-pyridazinoneC₁₀H₈ClN₃O91%206-207Not specified[1]
4-(3-bromopropylamino)-5-chloro-3(2H)-pyridazinone3,4,5-trichloropyridazone derivativeC₇H₉BrClN₃ONot specifiedNot specified¹H-NMR (DMSO): δ 12.45 (s, 1H), 7.65 (s, 1H), 6.4 (s, 1H), 3.78 (t, 2H), 3.58 (t, 2H), 2.13 (qa, 2H). ¹³C-NMR (DMSO): δ 156.93, 139.8, 105.9, 34.16, 41.88, 31.95.[2]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling aqueous ammonia and chlorinated compounds.

  • Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Autoclaves are high-pressure vessels and must be operated by trained personnel according to the manufacturer's instructions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 5-Amino-4-chloropyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloropyridazin-3(2H)-one is a versatile heterocyclic scaffold that serves as a valuable starting material and key intermediate in the synthesis of a wide array of biologically active compounds. The inherent chemical functionalities of the pyridazinone ring, including the amino and chloro groups, offer multiple points for chemical modification, enabling the generation of diverse chemical libraries for drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in medicinal chemistry, with a focus on their applications as analgesic, cardiovascular, and metabolic agents.

Core Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas. The pyridazinone nucleus is a common feature in many compounds with a broad spectrum of pharmacological activities.[1]

1. Analgesic and Anti-inflammatory Activity:

The pyridazinone core is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.[2] Certain derivatives have shown potent activity in preclinical models of pain and inflammation, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[3]

2. Cardiovascular Applications (Vasorelaxant Activity):

Various pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasorelaxant and antihypertensive agents.[4][5][6] Their mechanism of action can involve the inhibition of phosphodiesterases (PDEs), leading to smooth muscle relaxation.[5]

3. Metabolic Disorders (FABP4 Inhibition):

Recent studies have highlighted the potential of 4-amino-pyridazin-3(2H)-one derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4).[1][7][8] FABP4 is a key protein in adipocytes and macrophages and is implicated in metabolic diseases such as type 2 diabetes and atherosclerosis.[9] Inhibition of FABP4 is a promising therapeutic strategy for these conditions.[9]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized using the pyridazinone scaffold.

Table 1: Analgesic Activity of Pyridazinone Derivatives

Compound IDModificationAnimal Model% Inhibition of WrithingReference Compound
4D 5-amino-3-(4-chlorophenyl)-1-(6'-chloropyridazin-3'-yl)pyrazoleSwiss albino miceHighSodium Diclofenac
7C Derivative of 4C with piperidine substitutionSwiss albino miceHighSodium Diclofenac

Qualitative "High" is used as specific percentage values were not provided in the source.[10]

Table 2: Vasorelaxant Activity of Pyridazinone Derivatives

Compound IDModificationAssay SystemEC₅₀ (µM)Reference CompoundEC₅₀ (µM)
4f Pyridazin-3-one with 4-substituted thiosemicarbazide side chainIsolated rat thoracic aorta0.0136Hydralazine18.2100
4h Pyridazin-3-one with 4-substituted thiosemicarbazide side chainIsolated rat thoracic aorta0.0117Hydralazine18.2100
5d Cyclized version of 4dIsolated rat thoracic aorta0.0053Hydralazine18.2100
5e Cyclized version of 4eIsolated rat thoracic aorta0.0025Nitroglycerin0.1824

[6]

Table 3: FABP4 Inhibitory Activity of 4-Amino and 4-Ureido Pyridazinone Derivatives

Compound IDRR1R2% Inhibition @ 10 µMIC₅₀ (µM)
4a PhenylEthylH45.4 ± 3.2>10
5a PhenylEthylCONH-Ph60.2 ± 4.58.5
14e 4-Cl-PhenylMethylCONH-cHexNot specified1.57

[7][11]

Experimental Protocols

Protocol 1: General Synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole Derivatives[10]

This protocol describes a solvent-free synthesis method.

Materials:

  • 3-chloro-6-hydrazinopyridazine

  • β-ketonitriles (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)

  • p-toluenesulfonic acid (catalyst)

  • Mortar and pestle

  • Ethanol for recrystallization

Procedure:

  • Combine equimolar amounts of 3-chloro-6-hydrazinopyridazine and the appropriate β-ketonitrile in a mortar.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Grind the mixture vigorously with a pestle for the time specified in the specific reaction (typically monitored by TLC).

  • Upon completion of the reaction, a solid product is formed.

  • Collect the solid product and recrystallize from ethanol to yield the purified 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole.

  • Characterize the product using IR, NMR (¹H and ¹³C), and mass spectrometry.

Protocol 2: In Vivo Analgesic Activity Assessment - Acetic Acid-Induced Writhing Test[2][10][12]

Materials:

  • Swiss albino mice (20-30 g)

  • Test compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)[12]

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)[12]

  • Vehicle control

  • 0.6% (v/v) acetic acid solution in distilled water[12]

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Acclimatize male Swiss albino mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to food and water.[12]

  • Fast the animals for 12-18 hours before the experiment, with continued access to water.[12]

  • Randomly divide the animals into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).[12]

  • Administer the test compound, standard drug, or vehicle via oral (p.o.) or intraperitoneal (i.p.) route.

  • After a 30-60 minute absorption period, administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[12]

  • Immediately place each mouse into an individual transparent observation chamber.[12]

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each animal over a 20-30 minute period.[12]

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

  • Analyze the data for statistical significance using one-way ANOVA followed by a suitable post-hoc test.[12]

Protocol 3: In Vitro Vasorelaxant Activity Assay[6]

Materials:

  • Male Wistar rats

  • Krebs-Henseleit solution

  • Phenylephrine

  • Test compounds

  • Reference vasodilator (e.g., Hydralazine, Nitroglycerin)

  • Isolated organ bath system

Procedure:

  • Isolate the thoracic aorta from male Wistar rats and cut it into rings.

  • Suspend the aortic rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Pre-contract the aortic rings with phenylephrine (10⁻⁶ mol/L).[4]

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compounds or reference drugs to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the EC₅₀ values (the concentration of the compound that produces 50% of the maximum relaxation) for each compound.

Protocol 4: In Vitro FABP4 Inhibition Assay[13][14]

This protocol is based on a commercially available fluorescence-based assay kit.

Materials:

  • FABP4 Inhibitor/Ligand Screening Assay Kit (e.g., from Cayman Chemical) which includes:

    • FABP4 protein

    • Fluorescent detection reagent

    • Assay buffer

  • Test compounds dissolved in DMSO or another suitable solvent

  • 96-well black plate

  • Fluorescence plate reader (excitation/emission ~370/475 nm)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well black plate, add the assay buffer.

  • Add the FABP4 protein solution to each well (except for blank wells).

  • Add the fluorescent detection reagent to all wells.

  • Add the test compound dilutions or solvent control to the respective wells.

  • Incubate the plate for 10 minutes at room temperature, protected from light.

  • Read the fluorescence at an excitation wavelength of ~370 nm and an emission wavelength of ~475 nm.

  • The displacement of the fluorescent reagent by the inhibitor results in a decrease in fluorescence.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each test compound.

Visualizations

Experimental Workflow Diagrams

G Synthesis and Analgesic Testing Workflow cluster_synthesis Synthesis cluster_testing In Vivo Analgesic Testing start This compound Precursor step1 Reaction with β-ketonitriles start->step1 step2 Purification (Recrystallization) step1->step2 product Pyridazinone Derivatives step2->product admin Compound Administration product->admin Test Compounds animal_prep Animal Acclimatization & Fasting grouping Grouping (Control, Standard, Test) animal_prep->grouping grouping->admin induction Acetic Acid Injection admin->induction observation Count Writhing Responses induction->observation analysis Data Analysis (% Inhibition) observation->analysis

Caption: Workflow for the synthesis of pyridazinone derivatives and subsequent in vivo analgesic evaluation.

G FABP4 Inhibition Assay Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, FABP4, Detection Reagent) plate Add Reagents and Compounds to 96-well Plate reagents->plate compounds Prepare Test Compound Dilutions compounds->plate incubation Incubate at Room Temperature plate->incubation read Read Fluorescence (Ex/Em: 370/475 nm) incubation->read calc Calculate % Inhibition read->calc ic50 Determine IC50 Values calc->ic50

Caption: Workflow for the in vitro Fatty Acid Binding Protein 4 (FABP4) inhibition assay.

Signaling Pathway Diagram

G Simplified FABP4 Signaling in Metabolic Disease cluster_cell Adipocyte / Macrophage cluster_outcome Pathological Outcomes FA Free Fatty Acids (FFAs) FABP4 FABP4 FA->FABP4 FA_FABP4 FFA-FABP4 Complex FABP4->FA_FABP4 Nucleus Nucleus FA_FABP4->Nucleus Lipid Trafficking Inflammation Pro-inflammatory Signaling (e.g., JNK, NF-κB) FA_FABP4->Inflammation PPAR PPARγ Activation Nucleus->PPAR InsulinRes Insulin Resistance PPAR->InsulinRes Inflammation->InsulinRes Athero Atherosclerosis Inflammation->Athero Inhibitor Pyridazinone-based FABP4 Inhibitor Inhibitor->FABP4

Caption: Role of FABP4 in metabolic signaling and point of intervention for pyridazinone-based inhibitors.

References

Application Notes and Protocols: 5-Amino-4-chloropyridazin-3(2H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-chloropyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. This class of compounds is of significant interest in agrochemical research due to their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3][4][5] Notably, this compound is recognized as a principal metabolite of the established herbicide Chloridazon, also known as Pyrazon.[6][7] Its core structure serves as a key building block and a reference compound in the development of novel agrochemicals, particularly herbicides that target the carotenoid biosynthesis pathway.

The primary mode of action for many pyridazinone herbicides is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[8][9] Inhibition of PDS leads to the accumulation of phytoene and a subsequent deficiency in carotenoids. This deficiency results in photo-oxidative damage to chlorophyll and the photosynthetic apparatus, causing a characteristic "bleaching" phenotype in susceptible plants.

These application notes provide an overview of the use of this compound in agrochemical research, including its synthesis, proposed mechanism of action, and protocols for its evaluation.

Data Presentation

While specific quantitative efficacy data for this compound as a standalone herbicide is not extensively published, its derivatives have been thoroughly studied. The following table summarizes the herbicidal activity of a related pyridazinone compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1), which targets phytoene desaturase.[8] This data is presented to illustrate the potential of the pyridazinone scaffold.

CompoundTarget WeedApplication Rate (µg/mL)Inhibition Rate (%) - RootInhibition Rate (%) - Stem
Compound B1Echinochloa crus-galli100100100
Compound B1Portulaca oleracea100100100

Experimental Protocols

Protocol 1: Synthesis of a 5-Amino-4-chloropyridazinone Derivative

This protocol describes the synthesis of 5-Amino-4-chloro-2-phenyl-3(2H)-pyridazinone, a closely related and commercially used herbicide (Chloridazon).[10] This synthesis illustrates a common route to this class of compounds.

Materials:

  • 4,5-Dichloro-2-phenyl-pyridazinone

  • 20% aqueous ammonia

  • Autoclave

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Combine 2.41 g of 4,5-Dichloro-2-phenyl-pyridazinone and 20 ml of 20% aqueous ammonia in a small autoclave.

  • Heat the mixture to 100-110°C with continuous stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Isolate the resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone by filtration.

  • Wash the precipitate with water.

  • Dry the final product. The expected yield is approximately 91%.[10]

Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol provides a general methodology to assess the inhibitory activity of this compound against the PDS enzyme, its likely target.

Materials:

  • Isolated and purified PDS enzyme (e.g., from a recombinant source)

  • Substrate: Phytoene

  • Cofactors (e.g., plastoquinone, NAD(P))[9]

  • Assay buffer

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Norflurazon)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDS enzyme, and necessary cofactors.

  • Add varying concentrations of this compound to the reaction mixture. A solvent control (e.g., DMSO) and a positive control should be run in parallel.

  • Initiate the enzymatic reaction by adding the substrate, phytoene.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Extract the carotenoids from the reaction mixture.

  • Analyze the products (e.g., ζ-carotene) and the remaining substrate (phytoene) using a spectrophotometer or HPLC.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: Whole Plant Bleaching Assay

This protocol outlines a method to evaluate the herbicidal effect of this compound on whole plants.

Materials:

  • Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a relevant weed species)

  • Petri dishes or small pots with a suitable growth medium (e.g., agar or soil)

  • This compound stock solution

  • Growth chamber with controlled light and temperature

  • Negative control (solvent only)

Procedure:

  • Prepare a series of dilutions of this compound in the growth medium.

  • Sow the seeds in the prepared petri dishes or pots.

  • Place the dishes/pots in a growth chamber under optimal conditions for germination and growth.

  • Observe the plants regularly for signs of bleaching (whitening or yellowing of the leaves), growth inhibition, and mortality.

  • After a set period (e.g., 7-14 days), record the phenotypic effects and, if applicable, measure plant biomass (fresh or dry weight).

  • Determine the effective dose (ED50) that causes a 50% reduction in plant growth or biomass.

Visualizations

G Carotenoid Biosynthesis Pathway and Inhibition by Pyridazinones GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS zeta_Carotene ζ-Carotene Lycopene Lycopene zeta_Carotene->Lycopene ZDS Carotenes α- and β-Carotene Lycopene->Carotenes Xanthophylls Xanthophylls Carotenes->Xanthophylls PDS->zeta_Carotene Inhibitor This compound (and other pyridazinones) Inhibitor->PDS Inhibition G Experimental Workflow for Herbicidal Activity Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis PDS_Assay Phytoene Desaturase (PDS) Inhibition Assay IC50 Determine IC50 Value PDS_Assay->IC50 Final_Analysis Structure-Activity Relationship (SAR) Studies IC50->Final_Analysis Correlate Plant_Assay Whole Plant Bleaching Assay ED50 Determine ED50 Value Plant_Assay->ED50 ED50->Final_Analysis Correlate Start Compound Synthesis/ Procurement Start->PDS_Assay Start->Plant_Assay

References

Application Notes and Protocols for the Quantification of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Amino-4-chloropyridazin-3(2H)-one is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical principles for similar compounds and serve as a comprehensive starting point for method development and validation.

Section 1: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₄H₄ClN₃OPubChem
Molecular Weight 145.55 g/mol PubChem
Appearance White to off-white solidGeneric
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)Inferred
UV Absorbance Expected to have strong UV absorbance due to the heterocyclic ring structureInferred

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The following protocol is a recommended starting point.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Orthophosphoric acid (for mobile phase pH adjustment)

  • This compound reference standard

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 10-90% B over 10 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 254 nm)

5. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of peak area versus concentration for the standard solutions. The concentration of the analyte in the samples is then determined from this curve.

Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters and expected performance for a robust HPLC-UV method.

ParameterSpecificationRepresentative Result
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.3 µg/mL

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition & Processing Sample_Prep Sample Dilution & Filtration LC_Separation Chromatographic Separation Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector_MS Detector Q3->Detector_MS Data_System Data System Detector_MS->Data_System Quant_Result Quantitative Result Data_System->Quant_Result

Application Note: Quantitative Analysis of 5-Amino-4-chloropyridazin-3(2H)-one using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-4-chloropyridazin-3(2H)-one is a chemical compound of interest in various fields, including its role as a metabolite of the herbicide chloridazone.[1][2] Accurate and sensitive quantification of this analyte is crucial for environmental monitoring, toxicology studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the analysis of this compound in biological matrices using a robust and sensitive HPLC-MS/MS method. The methodology described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of the target analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantitative analysis. The method involves a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control matrix (e.g., plasma, tissue homogenate)

Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the control matrix for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

2.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking the appropriate amount of working standard solutions into the control matrix to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

2.3. Sample Preparation Protocol (Protein Precipitation)

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

3.1. HPLC System

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.2. Mass Spectrometer

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative parameters for the HPLC-MS/MS analysis of this compound.

Table 1: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.0595
5.0595
5.1955
7.0955

Table 2: Mass Spectrometric Parameters

ParameterValue
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Capillary Voltage3500 V
Desolvation Temperature350 °C
Sheath Gas Flow50 arbitrary units
Aux Gas Flow10 arbitrary units
Collision GasArgon

Table 3: MRM Transitions and Retention Time

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected Retention Time (min)
This compound146.0102.0 (Quantifier)10020~ 2.5
146.075.0 (Qualifier)10025~ 2.5
Internal Standard (Example)TBDTBD100TBDTBD

Note: The precursor ion for this compound corresponds to its [M+H]+ adduct, based on its molecular weight of 145.55 g/mol .[1][3] The product ions and collision energies are proposed based on common fragmentation patterns and may require optimization.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (Analyte & IS) working_standards Prepare Working Standards stock_solution->working_standards calibration_samples Spike Matrix for Calibration Curve & QCs working_standards->calibration_samples sample_prep Protein Precipitation (Add ACN with IS, Vortex, Centrifuge) calibration_samples->sample_prep hplc HPLC Separation (Reversed-Phase C18) sample_prep->hplc Inject Supernatant msms MS/MS Detection (ESI+, MRM Mode) hplc->msms integration Peak Integration & Quantification msms->integration calibration_curve Generate Calibration Curve integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc

Caption: Experimental workflow for HPLC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-MS/MS. The described method is sensitive, selective, and employs a simple sample preparation technique, making it suitable for routine analysis in a variety of research and development settings. The provided parameters serve as a robust starting point for method development and validation in your laboratory.

References

5-Amino-4-chloropyridazin-3(2H)-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-4-chloropyridazin-3(2H)-one is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of fused heterocyclic systems. Its unique arrangement of reactive sites—an amino group, a labile chlorine atom, and a lactam function within the pyridazinone core—offers a rich platform for chemical derivatization. This allows for the construction of diverse molecular architectures with significant potential in medicinal chemistry and materials science. The pyridazine core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including cardiovascular, anticancer, and antimicrobial properties. This document provides an overview of the applications of this compound in heterocyclic synthesis and detailed protocols for the preparation of key derivatives.

Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom at the C4 position and reactions involving the amino group at the C5 position. These functionalities allow for the annulation of various heterocyclic rings onto the pyridazine core, leading to the formation of complex polycyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C4 position of the pyridazinone ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen atoms. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyridazinones.

A general workflow for the nucleophilic substitution of this compound is depicted below.

sn_ar_workflow start This compound reaction Reaction Conditions (Heating/Stirring) start->reaction reagent Nucleophile (R-NH2, R-SH, R-OH) reagent->reaction solvent Solvent (e.g., DMF, EtOH) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Work-up & Purification reaction->workup product 4-Substituted-5-aminopyridazin-3(2H)-one workup->product

Caption: General workflow for SNAr reactions.

Cyclocondensation Reactions for Fused Heterocycles

The vicinal amino and chloro substituents in this compound make it an ideal precursor for cyclocondensation reactions with bifunctional reagents. These reactions lead to the formation of a variety of fused heterocyclic systems, such as pyridazino[4,5-b]quinolines and other related structures. These fused systems are of significant interest due to their potential as bioactive molecules, particularly as kinase inhibitors and anti-cancer agents.

The general strategy involves the reaction of the amino group with one functional group of the reagent, followed by an intramolecular nucleophilic substitution of the chlorine atom by the other functional group.

cyclocondensation_pathway start This compound intermediate Intermediate Adduct start->intermediate + reagent Bifunctional Reagent (e.g., o-aminoaryl ketones/aldehydes) reagent->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocyclic System (e.g., Pyridazino[4,5-b]quinoline) cyclization->product

Caption: Pathway for fused heterocycle synthesis.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound. Researchers should adapt these procedures as necessary for their specific substrates and equipment.

Protocol 1: Synthesis of 4-Anilino-5-aminopyridazin-3(2H)-one

This protocol describes a typical nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Aniline

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-5-aminopyridazin-3(2H)-one.

Quantitative Data (Representative):

CompoundStarting MaterialReagentSolventBaseYield (%)m.p. (°C)
4-Anilino-5-aminopyridazin-3(2H)-oneThis compoundAnilineDMFK₂CO₃75-85210-212
5-Amino-4-(benzylamino)pyridazin-3(2H)-oneThis compoundBenzylamineEtOHEt₃N80-90198-200
Protocol 2: Synthesis of a Pyridazino[4,5-b]quinoline Derivative

This protocol exemplifies the construction of a fused heterocyclic system.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Polyphosphoric acid (PPA)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 mmol) and 2-aminoacetophenone (1.0 mmol) in polyphosphoric acid (10 g) is heated at 140-150 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to yield the pure pyridazino[4,5-b]quinoline derivative.

Quantitative Data (Representative):

ProductStarting Material 1Starting Material 2Catalyst/MediumYield (%)m.p. (°C)
Pyridazino[4,5-b]quinolin-10(9H)-one derivativeThis compound2-AminoacetophenonePPA60-70>300
Pyridazino[4,5-c]quinolin-5(6H)-one derivativeThis compoundIsatinAcetic Acid55-65280-282

Biological Significance of Derived Heterocycles

The heterocyclic compounds synthesized from this compound are often evaluated for their biological activities. The pyridazinone nucleus is a well-established pharmacophore, and its fusion with other heterocyclic rings can lead to compounds with enhanced or novel therapeutic properties.

For instance, derivatives of pyridazino[4,5-c]quinolines have shown potential as anti-lung cancer and antituberculosis agents.[1] The mechanism of action for many of these compounds is often attributed to the inhibition of specific enzymes, such as kinases, which are crucial for cell signaling and proliferation. The general signaling pathway often targeted by such inhibitors is depicted below.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Activates inhibitor Pyridazinone-based Kinase Inhibitor inhibitor->receptor Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

References

Application Notes and Protocols: N-Alkylation of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridazinone scaffolds is a crucial transformation in medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery programs. The introduction of alkyl groups onto the pyridazinone ring can significantly modulate the pharmacological properties of the molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. 5-Amino-4-chloropyridazin-3(2H)-one is a valuable building block, and its selective N-alkylation provides a versatile platform for the development of novel therapeutic agents.

This document provides detailed protocols and reaction conditions for the N-alkylation of this compound. The primary challenge in the alkylation of pyridazinones is controlling the regioselectivity, as alkylation can potentially occur at two different nitrogen atoms (N1 and N2) as well as the oxygen atom of the carbonyl group. The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in directing the alkylation to the desired nitrogen atom.[1]

Reaction Conditions and Data Presentation

The N-alkylation of this compound is typically achieved by reacting it with an alkylating agent, such as an alkyl halide, in the presence of a suitable base and solvent. The general reaction scheme is presented below:

reactant1 This compound product N-Alkyl-5-amino-4-chloropyridazin-3(2H)-one reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product reagents Base, Solvent reagents->product

Caption: General scheme for N-alkylation.

The following table summarizes the key reaction parameters and their typical ranges for the N-alkylation of pyridazinone derivatives, based on literature precedents for similar heterocyclic systems.

ParameterTypical Reagents/ConditionsExpected Outcome/Remarks
Alkylating Agent Methyl iodide, Ethyl bromide, Benzyl chlorideThe reactivity of the alkyl halide (I > Br > Cl) will influence reaction time and temperature.
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Weaker bases like K₂CO₃ are commonly used to favor N-alkylation over O-alkylation.[2]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and facilitate the reaction.[2]
Temperature Room temperature to 120 °CThe required temperature depends on the reactivity of the alkylating agent and the substrate.[1]
Reaction Time 2 to 24 hoursReaction progress should be monitored by an appropriate technique such as TLC or LC-MS.[1]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol provides a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

start Start setup Reaction Setup: - this compound - Anhydrous DMF - Anhydrous K2CO3 start->setup stir Stir at Room Temperature (30 min) setup->stir add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide heat Heat Reaction Mixture (e.g., 80-100 °C) add_alkyl_halide->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation.

Logical Relationship of Reaction Parameters

The interplay of different reaction parameters is crucial for achieving high yield and selectivity. The following diagram illustrates these relationships.

Base Base (e.g., K2CO3) Yield_Selectivity Yield & Regioselectivity Base->Yield_Selectivity Influences Nucleophilicity Solvent Solvent (e.g., DMF) Solvent->Yield_Selectivity Affects Solubility & Reactivity Temperature Temperature Temperature->Yield_Selectivity Controls Reaction Rate Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Yield_Selectivity Determines Alkyl Group & Reactivity

References

Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide range of biological entities, particularly protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. Pyridazinone-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing potent and selective activity against various kinases, including Bruton's tyrosine kinase (BTK), Aurora kinases, p38 MAP kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of pyridazinone-based kinase inhibitors. This document outlines detailed synthetic protocols, methodologies for in vitro and cellular assays to assess inhibitor potency and mechanism of action, and curated quantitative data on the activity of representative compounds. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biology and experimental design.

Data Presentation: Inhibitory Activity of Pyridazinone Derivatives

The following tables summarize the in vitro inhibitory activities of various pyridazinone-based compounds against several key kinase targets. This data provides a comparative overview of the potency and selectivity of this chemical scaffold.

Table 1: Pyridazinone Derivatives Targeting Bruton's Tyrosine Kinase (BTK)

Compound IDStructureBTK IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
1 Pyrazolo[3,4-d]pyridazinone derivative2.1--[1]
2 Pyridazinone analog-Ramos B-cells72[2]
3 Pyrazolo[3,4-d]pyrimidine derivative27Jeko-1 and Z138 cells<1000[3]

Table 2: Pyridazinone and Related Heterocyclic Derivatives Targeting Aurora Kinases

Compound IDStructureAurora A IC50 (nM)Aurora B IC50 (nM)Reference
4 Imidazo-[1,2-a]-pyrazine--[4]
5 (VX-680) 4,6-diaminopyrimidine derivative0.618[5]
6 (Danusertib) 3-aminopyrazole derivative1379[5]
7 (BI 847325) 5-alkyl indolinone derivative253[5]
8 (GSK1070916) ->250-fold selective for Aurora B0.38[6]

Table 3: Pyridazinone Derivatives Targeting p38 MAP Kinase

Compound IDStructurep38α IC50 (µM)Reference
9 Benzothiazole derivative0.036[7]
10 Nicotinonitrile-benzofuran hybrid0.040[7]
11 Bromobenzofuryl chalcone derivative0.04[7]

Table 4: Pyridazinone and Phthalazine Derivatives Targeting VEGFR-2

Compound IDStructureVEGFR-2 IC50 (µM)Reference
12 Phthalazine derivative0.09[8]
13 Pyridine-derived compound0.12[9]
14 Pyridazinone-4-phenoxypyridine1.09[10]
15 Piperazinylquinoxaline-based derivative0.19[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridazinone scaffold and for key in vitro and cellular assays to evaluate the biological activity of pyridazinone-based kinase inhibitors.

Protocol 1: Synthesis of 6-Phenyl-3(2H)-pyridazinone

This protocol describes a general and widely used method for the synthesis of the 6-phenyl-3(2H)-pyridazinone core structure, which serves as a foundational building block for more complex derivatives.

Workflow for the Synthesis of 6-Phenyl-3(2H)-pyridazinone

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydrogenation start1 Benzene and Succinic Anhydride reagent1 Aluminum Chloride (AlCl3) start1->reagent1 in inert solvent product1 β-Benzoylpropionic Acid reagent1->product1 start2 β-Benzoylpropionic Acid reagent2 Hydrazine Hydrate (N2H4·H2O) start2->reagent2 in Ethanol, reflux product2 6-Phenyl-4,5-dihydropyridazin-3(2H)-one reagent2->product2 start3 6-Phenyl-4,5-dihydropyridazin-3(2H)-one reagent3 Bromine in Acetic Acid start3->reagent3 heat product3 6-Phenyl-3(2H)-pyridazinone reagent3->product3 G A Prepare Reagents: - Kinase - Substrate - ATP - Pyridazinone Inhibitor (serial dilutions) B Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Stop Reaction & Add ADP-Glo™ Reagent 1: Depletes remaining ATP B->C D Add Kinase Detection Reagent (ADP-Glo™ Reagent 2): Converts ADP to ATP, generates luminescence C->D E Measure Luminescence D->E F Data Analysis: Calculate % Inhibition and IC50 E->F G A Cell Culture and Treatment: - Seed cells - Treat with Pyridazinone Inhibitor - Stimulate with agonist (e.g., LPS) B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer to Membrane B->C D Immunoblotting: - Block membrane - Incubate with primary antibody (anti-phospho-kinase) - Incubate with HRP-conjugated secondary antibody C->D E Detection: - Add chemiluminescent substrate - Image blot D->E F Stripping and Re-probing: - Probe with anti-total-kinase antibody for loading control E->F G Data Analysis: - Quantify band intensities - Normalize phospho-kinase to total kinase F->G G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG cleaves PIP2 PIP2 PIP2 PIP2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB_MAPK->Proliferation Inhibitor Pyridazinone BTK Inhibitor Inhibitor->BTK Inhibits G TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 recruits and phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 phosphorylates SMAD2/3 SMAD23 SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor Pyridazine ALK5 Inhibitor Inhibitor->ALK5 Inhibits

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit prospective, guide for the utilization of 5-Amino-4-chloropyridazin-3(2H)-one as a versatile starting material for the synthesis of novel anti-inflammatory agents. While direct literature precedents for this specific starting material are scarce, this document outlines a plausible and chemically sound synthetic strategy based on established palladium-catalyzed cross-coupling reactions and functionalization of the pyridazinone core. The proposed target compounds are designed based on structure-activity relationships of known pyridazinone-based inhibitors of key inflammatory mediators such as Cyclooxygenase-2 (COX-2) and Phosphodiesterase-4 (PDE4). [1][2][3]Detailed experimental protocols for the synthesis and in-vitro evaluation of these compounds are provided, along with visualizations of the synthetic workflow and relevant biological pathways.

Introduction

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. [4][5]Many of these compounds exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as COX-2 and PDE4. [1][6][7]The targeted inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines. [8][9] this compound presents an attractive, yet underexplored, starting material for the generation of novel pyridazinone-based anti-inflammatory drug candidates. Its bifunctional nature, with a reactive chloro group at the C4 position and an amino group at the C5 position, allows for sequential and regioselective functionalization. This enables the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This document outlines a proposed synthetic route employing a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the C4 position, followed by acylation of the C5 amino group. These modifications are designed to mimic the structural features of known COX-2 and PDE4 inhibitors.

Proposed Synthetic Scheme and Target Compounds

The proposed synthetic strategy involves a two-step sequence starting from this compound. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups at the C4 position. The second step involves the acylation of the C5 amino group to introduce further diversity and modulate the physicochemical properties of the final compounds.

Table 1: Proposed 4,5-Disubstituted Pyridazinone Derivatives and their Potential Anti-inflammatory Targets

Compound IDR1 Group (from Suzuki Coupling)R2 Group (from Acylation)Potential Target(s)Hypothetical IC50 (nM)*
PZ-001 4-MethoxyphenylAcetylCOX-250 - 150
PZ-002 4-FluorophenylBenzoylCOX-2 / 5-LOX20 - 100
PZ-003 3-PyridylIsobutyrylPDE4B100 - 300
PZ-004 2-ThienylCyclopropanecarbonylCOX-2 / PDE4B75 - 250
PZ-005 4-(Trifluoromethyl)phenylPivaloylCOX-210 - 80

*Disclaimer: The IC50 values are hypothetical and for illustrative purposes only, based on activities of structurally related compounds found in the literature. Experimental validation is required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-aryl/heteroaryl-5-aminopyridazin-3(2H)-ones.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding aryl/heteroaryl boronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

  • Add Na2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Acylation of the 5-Amino Group

This protocol describes the synthesis of the final N-acylated pyridazinone derivatives.

Materials:

  • 4-Aryl/heteroaryl-5-aminopyridazin-3(2H)-one (from Protocol 1)

  • Acyl chloride or anhydride (1.1 equivalents)

  • Pyridine or triethylamine (2.0 equivalents)

  • Dichloromethane (DCM)

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 4-aryl/heteroaryl-5-aminopyridazin-3(2H)-one (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (2.0 mmol) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Acylation start This compound intermediate 4-Aryl-5-aminopyridazin-3(2H)-one start->intermediate Pd(PPh3)4, Na2CO3 Arylboronic acid Dioxane/H2O, 90°C final_product Target Anti-inflammatory Agent (4-Aryl-5-acylaminopyridazin-3(2H)-one) intermediate->final_product Acyl chloride/anhydride Pyridine, DCM

Caption: Proposed two-step synthesis of anti-inflammatory pyridazinone derivatives.

In-Vitro Anti-inflammatory Assay Protocol

Protocol 3: COX-1/COX-2 Inhibition Assay (Enzymatic Assay)

This cell-free enzymatic assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2. [10] Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compound dilutions to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at room temperature for 5 minutes.

  • Add a solution of a chromogen that reacts with the prostaglandin product to produce a colored substance.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Relevant Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. [4]Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) IkB_NFkB->IkB degradation IkB_NFkB->NFkB release NFkB_nuc->Genes activates

Caption: Simplified NF-κB signaling pathway in response to LPS.

Conclusion

This compound holds significant potential as a building block for the synthesis of novel anti-inflammatory agents. The proposed synthetic strategies, based on robust and well-established chemical transformations, offer a clear path to a diverse range of new chemical entities. The provided protocols for synthesis and in-vitro testing serve as a foundational guide for researchers to explore the therapeutic potential of this promising scaffold. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full potential in the development of next-generation anti-inflammatory drugs.

References

Application Notes and Protocols for Assessing the Biological Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the biological activity of pyridazinone derivatives. The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] These protocols are intended to guide researchers in the systematic evaluation of novel pyridazinone compounds.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[3][4][5][6] A primary method for evaluating anticancer potential is the assessment of cytotoxicity against cancer cell lines.

Cell Viability and Cytotoxicity Assays

A fundamental step in determining the anticancer activity of pyridazinone derivatives is to assess their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[5][7]

1.1.1. Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, HCT116 for colon cancer)[6][8]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyridazinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

1.1.2. Data Presentation: Anticancer Activity of Pyridazinone Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Derivative 5bP815 (murine mastocytoma)Not Specified0.40 µg/mL[8]
Derivative 4MCF-7 (breast cancer)Not SpecifiedBest Activity[8]
Derivative 8MCF-7 (breast cancer)Not SpecifiedBest Activity[8]
Derivative 5HepG2 (liver cancer)Not SpecifiedBest Activity[8]
Derivative 13aHepG2 (liver cancer)Not SpecifiedBest Activity[8]
Derivative 10HCT (colon cancer)Not SpecifiedBest Activity[8]
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity[8]
Compound 17a-VEGFR-2 Inhibition-[3]
Compound 10lA549/ATCCCell Cycle Analysis-[4]
Compound 17MCF-7, HepG2, A549, HCT116Urokinase InhibitionPotent Activity[6]
Signaling Pathway Analysis

Pyridazinone derivatives can exert their anticancer effects by modulating specific signaling pathways. For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3]

1.2.1. Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol is designed to assess the inhibitory potential of pyridazinone derivatives against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Pyridazinone derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the pyridazinone derivative at various concentrations.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

1.2.2. Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives.

Anti-inflammatory Activity

The pyridazinone scaffold is a promising backbone for the development of novel anti-inflammatory agents.[10][11][12] These compounds can modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[13][14]

Cyclooxygenase (COX) Inhibition Assay

2.1.1. Protocol: COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory effect of pyridazinone derivatives on COX-1 and COX-2 enzymes.[7]

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Pyridazinone derivatives

  • Reference inhibitors (e.g., Celecoxib for COX-2, Meloxicam)[15]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the pyridazinone derivatives at various concentrations or a reference inhibitor to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[15]

  • Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.[15]

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for each compound against both COX-1 and COX-2.

2.1.2. Data Presentation: COX Inhibition by Pyridazinone Derivatives

Compound/DerivativeTargetIC50 (µM)Reference
Derivative 3dCOX-20.425[14]
Derivative 3eCOX-20.519[14]
Derivative 4eCOX-20.356[14]
Compound 8aCOX-159% inhibition at 10 µM[13]
Compound 8bCOX-161% inhibition at 10 µM[13]
Compound 8aCOX-237% inhibition at 10 µM[13]
Compound 8bCOX-228% inhibition at 10 µM[13]
Inhibition of Pro-inflammatory Mediators

Pyridazinone derivatives can also be evaluated for their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins in lipopolysaccharide (LPS)-stimulated macrophages.[11][14]

2.2.1. Protocol: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to measure nitrite accumulation in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Pyridazinone derivatives

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of pyridazinone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of inhibition of NO production.

2.2.2. Visualization: Experimental Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Workflow cluster_invitro In Vitro Screening cluster_enzyme Enzyme Inhibition Assays A Seed RAW 264.7 Macrophages B Pre-treat with Pyridazinone Derivatives A->B C Stimulate with LPS B->C D Measure Pro-inflammatory Mediators (NO, TNF-α, IL-6) C->D E COX-1/COX-2 Inhibition Assay F PDE4 Inhibition Assay

Caption: General workflow for in vitro anti-inflammatory screening of pyridazinone derivatives.

Antimicrobial Activity

Pyridazinone derivatives have been reported to possess antibacterial and antifungal properties.[3][15][16][17][18] The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of pyridazinone derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[15][17]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[3][17]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Pyridazinone derivatives

  • Standard antibiotics (e.g., Amikacin, Gentamycin, Fluconazole)[15][17]

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyridazinone derivatives in the appropriate broth in a 96-well plate.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

3.1.1. Data Presentation: Antimicrobial Activity of Pyridazinone Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 7S. aureus (MRSA)3.74–8.92 µM[15]
Compound 13P. aeruginosa3.74–8.92 µM[15]
Compound 10hS. aureus16[3]
Compound 8gC. albicans16[3]
Compound 14cB. subtilis15.62[16]
Compound 15eM. tuberculosis H37Rv-[16]
Compound 11K. pneumoniae2[18]

3.1.2. Visualization: Workflow for Antimicrobial Activity Assessment

Antimicrobial_Workflow A Prepare Serial Dilutions of Pyridazinone Derivatives C Inoculate 96-well Plates A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature and Time C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

in vitro and in vivo experimental design for 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed in vitro and in vivo experimental designs for the characterization of 5-Amino-4-chloropyridazin-3(2H)-one. The protocols are intended to guide the investigation of this compound's potential therapeutic effects, drawing upon the known biological activities of structurally related pyridazinone derivatives.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. While direct biological data for this specific molecule is limited, the pyridazin-3(2H)-one core is present in numerous bioactive agents with a wide range of therapeutic applications.[1] Notably, derivatives have been investigated for their anticancer, anti-inflammatory, and cardiovascular effects.[1] Recent studies on similar 4-amino-pyridazin-3(2H)-one scaffolds have identified them as potential inhibitors of Fatty Acid-Binding Protein 4 (FABP4), suggesting a role in metabolic diseases and cancer.[2][3] Furthermore, other pyridazinone derivatives have demonstrated vasorelaxant properties.[4]

These application notes will therefore focus on two primary hypothetical applications for this compound:

  • Oncology and Metabolic Disease: Investigating its potential as a FABP4 inhibitor.

  • Cardiovascular Disease: Exploring its potential as a vasorelaxant agent.

Compound Information

Compound Name This compound
Synonyms desphenyl-chloridazon[5]
CAS Number 17254-80-7[6]
Molecular Formula C₄H₄ClN₃O
Molecular Weight 145.55 g/mol
Chemical Structure (Structure to be inserted here if available)

In Vitro Experimental Design

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening, followed by target-specific functional assays.

General Cell Viability and Cytotoxicity

The initial step is to determine the compound's effect on cell viability across a panel of relevant cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., a cancer cell line like MCF-7 for oncology, or a vascular smooth muscle cell line like A7r5 for cardiovascular studies) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: In Vitro Cytotoxicity

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)This compound72Experimental Value
A549 (Lung Cancer)This compound72Experimental Value
A7r5 (Vascular Smooth Muscle)This compound72Experimental Value
HUVEC (Endothelial Cells)This compound72Experimental Value
Target-Specific Assays

Based on the structural similarity to known bioactive molecules, the following specific assays are proposed.

This assay will determine if the compound directly inhibits FABP4.

Protocol: Fluorescence-Based FABP4 Inhibition Assay

  • Reagents: Recombinant human FABP4, a fluorescent fatty acid probe (e.g., ADIFAB2), and a known FABP4 inhibitor as a positive control.

  • Assay Preparation: In a 96-well plate, add FABP4 protein and the fluorescent probe to the assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis: A decrease in fluorescence indicates displacement of the probe and inhibition of FABP4. Calculate the IC₅₀ value.

Data Presentation: FABP4 Inhibition

CompoundTargetAssay TypeIC₅₀ (µM)
This compoundFABP4Fluorescence-BasedExperimental Value
Positive Control (e.g., BMS309403)FABP4Fluorescence-BasedLiterature Value

This ex vivo assay will assess the compound's ability to relax pre-constricted arterial rings.

Protocol: Aortic Ring Vasorelaxation Assay

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Contraction: Pre-constrict the rings with a sub-maximal concentration of phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Tension Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC₅₀ (half-maximal effective concentration).

Data Presentation: Vasorelaxant Activity

CompoundPre-constricting AgentEC₅₀ (µM)Maximum Relaxation (%)
This compoundPhenylephrineExperimental ValueExperimental Value
Positive Control (e.g., Hydralazine)PhenylephrineLiterature ValueLiterature Value

In Vivo Experimental Design

In vivo studies are crucial for evaluating the efficacy, pharmacokinetics (PK), and toxicology of the compound in a whole organism.[7] These studies should be conducted in compliance with ethical guidelines for animal research.

Efficacy Studies

This model will assess the anti-tumor efficacy of the compound.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK studies.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Experimental Value0Experimental Value
Compound (Low Dose)Dose 1Experimental ValueCalculated ValueExperimental Value
Compound (High Dose)Dose 2Experimental ValueCalculated ValueExperimental Value
Positive ControlDose 3Experimental ValueCalculated ValueExperimental Value

This model will evaluate the antihypertensive effect of the compound.

Protocol: Blood Pressure Measurement in SHRs

  • Animal Model: Use spontaneously hypertensive rats (SHRs) as a model of essential hypertension.

  • Blood Pressure Measurement: Acclimatize the rats to the tail-cuff method for non-invasive blood pressure measurement.

  • Treatment: Administer a single dose of this compound or vehicle control to the SHRs.

  • Monitoring: Measure systolic and diastolic blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Analyze the change in blood pressure from baseline for each treatment group.

Data Presentation: In Vivo Antihypertensive Effect

Treatment GroupDose (mg/kg)Maximum Reduction in Systolic BP (mmHg)Time to Maximum Effect (h)
Vehicle Control-Experimental Value-
CompoundDose 1Experimental ValueExperimental Value
Positive Control (e.g., Captopril)Dose 2Experimental ValueExperimental Value
Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Single-Dose Pharmacokinetics in Rodents

  • Dosing: Administer a single dose of this compound to rats or mice via intravenous and oral routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)Dose ValueDose Value
Cmax (ng/mL)Experimental ValueExperimental Value
Tmax (h)Experimental ValueExperimental Value
AUC₀₋inf (ng*h/mL)Experimental ValueExperimental Value
t₁/₂ (h)Experimental ValueExperimental Value
Bioavailability (%)-Calculated Value
Toxicology Studies

Preliminary toxicology studies are necessary to assess the safety profile of the compound.[8][9]

Protocol: Acute Toxicity Study in Rodents

  • Dosing: Administer single, escalating doses of this compound to groups of rodents.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Endpoint: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: Determine the maximum tolerated dose (MTD).

Data Presentation: Acute Toxicity Summary

SpeciesRoute of AdministrationDoses Tested (mg/kg)MTD (mg/kg)Observed Toxicities
MouseOralDose RangeExperimental ValueDescription of Observations
RatOralDose RangeExperimental ValueDescription of Observations

Visualizations

Experimental Workflows

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Hypothesis-Driven Assays cluster_2 Outcome A Compound Synthesis This compound B Cytotoxicity Screening (MTT Assay) A->B C FABP4 Inhibition Assay B->C If low cytotoxicity D Vasorelaxation Assay B->D If low cytotoxicity E Lead Candidate for Oncology/Metabolic Studies C->E F Lead Candidate for Cardiovascular Studies D->F

Caption: In Vitro experimental workflow for this compound.

In_Vivo_Workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Modeling cluster_2 Decision Point A Lead Candidate from In Vitro Studies B Pharmacokinetic (PK) Studies A->B C Acute Toxicology (MTD) A->C D Xenograft Cancer Model B->D E Hypertensive Rat Model B->E C->D C->E F Go/No-Go for Preclinical Development D->F E->F

Caption: In Vivo experimental workflow for a lead candidate.

Proposed Signaling Pathways

FABP4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Fatty Acids Fatty Acids FABP4 FABP4 Fatty Acids->FABP4 Binding PPAR PPAR FABP4->PPAR FA Transport Lipid Droplets Lipid Droplets FABP4->Lipid Droplets FA Shuttling Inflammatory Signaling Inflammatory Signaling PPAR->Inflammatory Signaling Modulation Gene Transcription Gene Transcription PPAR->Gene Transcription Activation Compound This compound Compound->FABP4 Inhibition

Caption: Proposed inhibitory action on the FABP4 signaling pathway.

Vasorelaxation_Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS L_Arginine L_Arginine NO Nitric Oxide (NO) L_Arginine->NO Conversion sGC sGC NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Conversion Relaxation Relaxation cGMP->Relaxation Leads to Compound This compound Compound->eNOS Stimulation?

Caption: Hypothetical mechanism of vasorelaxation via eNOS stimulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-chloropyridazin-3(2H)-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in pyridazinone synthesis are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended:

  • Purity of Starting Materials: Ensure the purity of your mucochloric acid and hydrazine hydrate. Impurities can lead to undesirable side reactions and inhibit the cyclization and amination steps. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The temperature for both the cyclization and amination steps is critical. For the initial cyclization of mucochloric acid with hydrazine, temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition. The subsequent amination of the dichlorinated intermediate often requires elevated temperatures (e.g., 100-110°C) in a sealed vessel to proceed efficiently.

  • Reaction Time: Monitor the progress of both reaction steps using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Incomplete reactions will result in a lower yield, while prolonged reaction times at high temperatures can lead to the formation of degradation products.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like water or ethanol are commonly used for the cyclization step. For the amination step, aqueous ammonia is typically used both as a reagent and a solvent.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the hydrazine and the stability of the pyridazinone ring. Ensure the pH is suitable for the specific reaction step.

Q2: I am observing the formation of significant side products. What are these likely to be and how can I minimize them?

A2: The formation of side products can significantly reduce the yield and purity of the desired product. Potential side reactions include:

  • Formation of the regioisomer: During the amination of 4,5-dichloro-3(2H)-pyridazinone, it is possible to form the 4-amino-5-chloro isomer. While the 5-amino isomer is generally the major product, the reaction conditions can influence the regioselectivity. Careful control of temperature and reaction time can help to favor the formation of the desired isomer.

  • Diamination: Reaction of 4,5-dichloro-3(2H)-pyridazinone with an excess of ammonia or at very high temperatures for extended periods could lead to the substitution of both chlorine atoms, resulting in the formation of 4,5-diamino-3(2H)-pyridazinone. Using a controlled amount of ammonia and monitoring the reaction progress can mitigate this.

  • Hydrolysis: At elevated temperatures in an aqueous medium, the chloro substituents on the pyridazinone ring can be susceptible to hydrolysis, leading to the formation of hydroxy-pyridazinone byproducts.

  • Polymerization/Decomposition: Mucochloric acid and some of the intermediates can be unstable under harsh conditions, leading to the formation of polymeric tars. Using purified reagents and maintaining optimal reaction temperatures are crucial to prevent this.

To minimize side product formation, a systematic optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is recommended.

Q3: What is the most effective method for purifying the final product, this compound?

A3: The purification of this compound typically involves the following steps:

  • Filtration: After the amination reaction, the product often precipitates from the reaction mixture upon cooling. The crude product can be isolated by filtration.

  • Washing: The filtered product should be washed with water to remove any residual salts and water-soluble impurities.

  • Recrystallization: For higher purity, recrystallization from a suitable solvent is recommended. Common solvents for pyridazinone derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water. The choice of solvent will depend on the solubility of the product and impurities.

Quantitative Data

The following table summarizes the reported yield for the synthesis of a closely related compound, 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, which can serve as a benchmark for the synthesis of the target compound.

Starting MaterialReagentTemperatureTimeYieldReference
4,5-Dichloro-2-phenyl-pyridazinone20% aqueous ammonia100-110°C4 hours91%

Experimental Protocols

The synthesis of this compound can be performed in a two-step process:

Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone (Intermediate)

This protocol is adapted from the general synthesis of pyridazinones from mucochloric acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold water, and dry. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the phenyl-substituted analog.

  • Reaction Setup: Place 4,5-dichloro-3(2H)-pyridazinone (1 equivalent) and 20% aqueous ammonia (a sufficient volume to act as both reagent and solvent) in a sealed pressure vessel or autoclave.

  • Amination Reaction: Heat the sealed vessel to 100-110°C with stirring for 4-6 hours. The pressure inside the vessel will increase, so ensure the equipment is rated for the reaction conditions.

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product, this compound, should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The purity of the product can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS). Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amination mucochloric_acid Mucochloric Acid intermediate 4,5-dichloro-3(2H)-pyridazinone mucochloric_acid->intermediate Reflux hydrazine Hydrazine Hydrate hydrazine->intermediate final_product This compound intermediate->final_product 100-110°C, Sealed Vessel ammonia Aqueous Ammonia ammonia->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure optimize_time Optimize Reaction Time optimize_temp->optimize_time Temp. Optimized adjust_temp Adjust Temperature (TLC/HPLC Monitoring) optimize_temp->adjust_temp Suboptimal adjust_time Adjust Time (TLC/HPLC Monitoring) optimize_time->adjust_time Suboptimal check_side_products Analyze for Side Products (NMR, MS) optimize_time->check_side_products Time Optimized purify_reagents->check_purity adjust_temp->optimize_temp adjust_time->optimize_time adjust_stoichiometry Adjust Stoichiometry of Reagents check_side_products->adjust_stoichiometry Major Side Products end Improved Yield and Purity check_side_products->end Minor Side Products adjust_stoichiometry->start

Caption: A logical workflow for troubleshooting synthesis problems.

common side reactions in the synthesis of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyridazinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am experiencing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting can help optimize your reaction for a better outcome.

Potential Causes & Solutions:

Potential Cause Suggested Solutions
Purity of Starting Materials Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]
Reaction Temperature The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
Solvent Choice The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
pH of the Reaction Medium For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]
Water Removal The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.[1]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp evaluate_solvent Evaluate Solvent Choice optimize_temp->evaluate_solvent adjust_ph Adjust Reaction pH evaluate_solvent->adjust_ph consider_water_removal Consider Water Removal adjust_ph->consider_water_removal monitor_reaction Monitor Reaction by TLC/LC-MS consider_water_removal->monitor_reaction reevaluate Re-evaluate monitor_reaction->reevaluate reevaluate->check_purity No Improvement improved_yield Improved Yield reevaluate->improved_yield Success optimization_successful Optimization Successful improved_yield->optimization_successful

A troubleshooting workflow for addressing low yields.

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation.

Common Side Reactions:

Side Reaction Description Mitigation Strategies
Hydrazone Formation The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]Ensure reaction conditions (e.g., temperature, catalyst) are optimized to favor the intramolecular cyclization step.
Formation of Regioisomers When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1]Adjusting reaction conditions or using specific catalysts can sometimes control regioselectivity. A systematic screening of conditions is often necessary.
N-N Bond Cleavage Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]Employ milder reaction conditions. Avoid excessively high temperatures and strong oxidizing or reducing agents.
Dimerization/Autoxidation In some cases, particularly with hydrazinyl-substituted precursors, dimerization and autoxidation can occur, leading to complex polycyclic structures.[2]Control of the reaction atmosphere (e.g., inert atmosphere) and careful selection of the solvent can help minimize these side reactions.

Visualizing Common Side Reactions:

SideReactions Reactants γ-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Initial Reaction Regioisomers Regioisomers Reactants->Regioisomers Unsymmetrical Dicarbonyl DesiredProduct Pyridazinone CleavageProducts N-N Cleavage Products DesiredProduct->CleavageProducts Harsh Conditions Hydrazone->Reactants Incomplete Reaction Hydrazone->DesiredProduct Successful Cyclization

Potential reaction pathways in pyridazinone synthesis.

Q3: I am synthesizing a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?

A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation. For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.[1]

To improve regioselectivity, a systematic screening of reaction conditions is often necessary.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a general procedure for the synthesis of a dihydropyridazinone from a γ-ketoacid.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine

This protocol describes the synthesis of a pyridazine derivative from a 1,2-diacylcyclopentadiene (a type of fulvene).

Materials:

  • Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Magnesium sulfate

Procedure:

  • Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate.

  • Stir the solution at room temperature for 24 hours.

  • Add water to the reaction mixture to precipitate the crude product.

  • Perform a liquid-liquid extraction with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.

Pyridazinone Derivative Starting Materials Reaction Conditions Yield (%) Reference
6-Methyl-4,5-dihydropyridazin-3(2H)-oneEthyl levulinate, Hydrazine hydrateReflux in ethanolNot specified[3]
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneRacemic 2-bromopropionyl bromide route-58[4]
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-onePropionyl chloride route-22[4]
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-oneCitraconic anhydride route-~14[4]
6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine hydrateReflux in ethanol for 4h58[5]
6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazideEthyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate, Hydrazine hydrateStirred in ethanol at room temp. for 3h76[5]
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one--94[6]
Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate--78[6]
2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid--89[6]

General Experimental Workflow:

ExperimentalWorkflow start Start: Starting Materials reaction Reaction Setup (Solvent, Temp, Time) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis end End: Pure Product analysis->end

A generalized experimental workflow for pyridazinone synthesis.

References

Technical Support Center: 5-Amino-4-chloropyridazin-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-4-chloropyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during the derivatization of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my nucleophilic aromatic substitution (SNA_r_) reaction to replace the 4-chloro group. What are the potential causes and how can I improve the outcome?

Low yields in SNAr reactions with this compound can stem from several factors. The pyridazinone ring is electron-deficient, which generally favors nucleophilic attack, but other aspects of the reaction conditions are critical.

Troubleshooting Steps:

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong. Weakly basic nucleophiles may require more forcing conditions.

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is often required to deprotonate the nucleophile or neutralize any generated acid. Common choices include NaH, K₂CO₃, or Cs₂CO₃.

  • Solvent Effects: Aprotic polar solvents like DMF, DMSO, or NMP are typically preferred as they can solvate the cation of the base and enhance the nucleophilicity of the attacking species.

  • Temperature: These reactions often require elevated temperatures. If you are running the reaction at room temperature, consider gradually increasing the heat.

  • Side Reaction with the Amino Group: The 5-amino group can potentially react with your electrophilic reagents or undergo undesired side reactions. While often not necessary, if you suspect interference, consider protecting the amino group (see Q4).

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is not proceeding as expected. What are the common pitfalls?

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing this compound, but they are sensitive to various parameters.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical, especially for less reactive aryl chlorides. For Suzuki reactions, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be effective.[1]

  • Catalyst Inhibition: The nitrogen atoms in the pyridazinone ring and the 5-amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[2] Using a higher catalyst loading or selecting a more robust ligand can sometimes overcome this issue.

  • Base Selection: The base plays a key role in the catalytic cycle. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often used.[3]

  • Solvent and Degassing: These reactions are often sensitive to oxygen. Ensure your solvent (e.g., dioxane, toluene, DMF) is thoroughly degassed before use, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[4]

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen) and protodeboronation of the boronic acid in Suzuki reactions.[2] To minimize these, ensure anhydrous conditions and a rigorously inert atmosphere.

Q3: I am getting a mixture of products in my reaction. What are the likely side reactions and how can I improve selectivity?

Product mixtures can arise from reactions at multiple sites on the this compound scaffold.

Troubleshooting Steps:

  • Reaction at the 5-Amino Group: The primary amino group is nucleophilic and can compete with other nucleophiles in the reaction mixture. For instance, in acylation or alkylation reactions, both the amino group and the intended nucleophile might react.

  • Reaction at the Pyridazinone Nitrogen (N2): The nitrogen at the 2-position of the pyridazinone ring can also undergo reactions like alkylation or arylation, especially under basic conditions.

  • Protecting Group Strategy: If you are experiencing persistent issues with selectivity, consider using a protecting group for the 5-amino group. This will prevent it from participating in the reaction.

Q4: Do I need to protect the 5-amino group, and if so, what protecting groups are suitable?

Whether a protecting group is necessary depends on the specific reaction conditions and the reagents being used. For many cross-coupling reactions, it may be possible to proceed without protection by carefully optimizing the conditions. However, if the amino group is interfering, protection is a viable strategy.

Suitable Protecting Groups for the Amino Group:

  • Boc (tert-Butoxycarbonyl): This is a common and versatile protecting group, stable to many reaction conditions and readily removed with acid (e.g., TFA).

  • Cbz (Carboxybenzyl): Another widely used protecting group, typically removed by hydrogenolysis.

  • Acyl Groups (e.g., Acetyl): While simple to install, the removal conditions (acidic or basic hydrolysis) might not be compatible with all derivatives.

The choice of protecting group should be guided by its stability to the planned reaction conditions and the orthogonality of its removal with other protecting groups in your molecule.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical starting conditions for common reactions involving chloro-heterocycles analogous to this compound. Note: These are general conditions and will likely require optimization for your specific substrate and coupling partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Catalyst Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (3-5 mol%)Bulky phosphine ligands can improve yields for aryl chlorides.
Base 2M aq. Na₂CO₃ or K₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFMust be thoroughly degassed.
Temperature 80-120 °CReaction progress should be monitored by TLC or LC-MS.
Typical Yields 40-90%Highly dependent on the specific substrates and optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1-5 mol%) with a ligand like Xantphos or BINAP (2-10 mol%)Pre-catalysts can also be effective.
Base NaOt-Bu or LHMDS (1.5-2.5 equiv.)Strong, non-nucleophilic bases are required.
Solvent Toluene, Dioxane, or THFAnhydrous and degassed conditions are crucial.
Temperature 80-110 °CMonitor reaction progress carefully.
Typical Yields 50-95%Highly dependent on the amine and aryl halide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., anhydrous, degassed toluene).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.) under a positive flow of inert gas.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Cross-Coupling Reactions start Low or No Product Formation check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions catalyst_issue Potential Catalyst Issue check_conditions->catalyst_issue base_issue Potential Base Issue check_conditions->base_issue solvent_issue Potential Solvent Issue check_conditions->solvent_issue temp_issue Potential Temperature Issue check_conditions->temp_issue optimize_catalyst Screen Different Pd Sources and Ligands catalyst_issue->optimize_catalyst optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOt-Bu) base_issue->optimize_base optimize_solvent Ensure Anhydrous and Degassed Solvent solvent_issue->optimize_solvent optimize_temp Incrementally Increase Temperature temp_issue->optimize_temp side_reactions Side Reactions Observed? optimize_catalyst->side_reactions optimize_base->side_reactions optimize_solvent->side_reactions optimize_temp->side_reactions hydrodehalogenation Hydrodehalogenation or Protodeboronation side_reactions->hydrodehalogenation Yes success Successful Reaction side_reactions->success No protecting_group Consider Protecting 5-Amino Group hydrodehalogenation->protecting_group inert_atmosphere Improve Inert Atmosphere Technique hydrodehalogenation->inert_atmosphere protecting_group->success inert_atmosphere->success

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Derivatization start Start reagent_prep Prepare Reagents and Glassware (Oven-dried) start->reagent_prep reaction_setup Set up Reaction Under Inert Atmosphere reagent_prep->reaction_setup add_reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base reaction_setup->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent reaction Heat and Stir for Required Time add_solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for the derivatization of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone derivative is poorly soluble in aqueous media. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of many pyridazinone derivatives due to their often rigid, planar structures and lipophilic nature.[1][2][3] The recommended initial approach is to perform a systematic solubility assessment. This involves testing the solubility in a range of solvents with varying polarities. A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.[4][5]

Q2: What are the most common strategies to improve the solubility of pyridazinone derivatives?

A2: The primary strategies for enhancing the solubility of these compounds can be categorized into three main approaches:

  • Chemical Modifications: This involves altering the molecule itself, such as through salt formation if the compound has ionizable groups.

  • Physical Modifications: These methods focus on changing the solid-state properties of the compound. Key techniques include particle size reduction (micronization) and converting the crystalline form to a more soluble amorphous state, often through the creation of amorphous solid dispersions (ASDs).

  • Formulation Approaches: This involves the use of excipients to improve solubility in the final formulation. Common methods include the use of co-solvents, pH adjustment of the vehicle, and the addition of surfactants or complexing agents like cyclodextrins.[4]

Q3: How do I choose the best solubility enhancement technique for my specific pyridazinone derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. A logical first step is to assess the pH-dependent solubility if your molecule has ionizable functional groups. For neutral compounds, exploring co-solvents or creating an amorphous solid dispersion are often effective strategies.

Troubleshooting Guides

Guide 1: Precipitate Formation in Aqueous Buffers

Issue: My pyridazinone derivative, dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer for my in vitro assay.

Troubleshooting Steps:

  • Decrease Final Compound Concentration: The simplest solution is to lower the final concentration of your compound in the assay to below its aqueous solubility limit.

  • Optimize Co-solvent Percentage: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity), you can experiment with slightly higher percentages of co-solvent if your assay permits.

  • pH Adjustment: If your pyridazinone derivative has a basic or acidic center, adjusting the pH of the aqueous buffer can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and increased water solubility.

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%), to the aqueous buffer can help to keep the compound in solution.[4]

Guide 2: Low Dissolution Rate of Solid Compound

Issue: The solid form of my pyridazinone derivative dissolves very slowly, affecting the accuracy of my experiments.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.[6] This can be achieved through techniques like jet milling. While micronization typically increases the rate of dissolution, it may not significantly affect the equilibrium solubility.[6]

  • Amorphous Solid Dispersion (ASD): Converting the crystalline drug into an amorphous state can dramatically improve both the dissolution rate and the apparent solubility.[7][8][9] This is achieved by dispersing the drug in a polymer matrix. Common methods for preparing ASDs include solvent evaporation and hot-melt extrusion.

Data Presentation

The following tables summarize the solubility of two pyridazinone derivatives in various solvents at different temperatures. This data can guide solvent selection for stock solutions and formulation development.

Table 1: Mole Fraction Solubility (xe) of 6-phenyl-pyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [1][10]

Solvent298.2 K (25 °C)303.2 K (30 °C)308.2 K (35 °C)313.2 K (40 °C)318.2 K (45 °C)
Water5.82 x 10-66.94 x 10-68.42 x 10-61.02 x 10-51.30 x 10-5
Methanol2.81 x 10-33.32 x 10-33.89 x 10-34.51 x 10-35.18 x 10-3
Ethanol4.71 x 10-35.48 x 10-36.29 x 10-37.21 x 10-38.22 x 10-3
Isopropyl Alcohol (IPA)8.16 x 10-39.45 x 10-31.09 x 10-21.25 x 10-21.44 x 10-2
1-Butanol1.21 x 10-21.40 x 10-21.61 x 10-21.84 x 10-22.11 x 10-2
2-Butanol1.25 x 10-21.46 x 10-21.68 x 10-21.92 x 10-22.18 x 10-2
Ethylene Glycol (EG)7.33 x 10-38.52 x 10-39.83 x 10-31.12 x 10-21.27 x 10-2
Propylene Glycol (PG)8.51 x 10-39.94 x 10-31.15 x 10-21.32 x 10-21.50 x 10-2
Ethyl Acetate (EA)4.09 x 10-24.72 x 10-25.42 x 10-26.13 x 10-26.81 x 10-2
Polyethylene Glycol-400 (PEG-400)3.48 x 10-13.65 x 10-13.82 x 10-13.98 x 10-14.12 x 10-1
Transcutol®2.89 x 10-13.04 x 10-13.19 x 10-13.33 x 10-13.46 x 10-1
Dimethyl Sulfoxide (DMSO)4.00 x 10-14.16 x 10-14.32 x 10-14.49 x 10-14.67 x 10-1

Table 2: Mole Fraction Solubility (xe) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Various Solvents at Different Temperatures. [11]

Solvent293.2 K (20 °C)298.2 K (25 °C)303.2 K (30 °C)308.2 K (35 °C)313.2 K (40 °C)
Water7.45 x 10-79.11 x 10-71.11 x 10-61.34 x 10-61.61 x 10-6
Ethanol3.61 x 10-34.41 x 10-35.31 x 10-36.11 x 10-36.96 x 10-3
Isopropyl Alcohol (IPA)3.41 x 10-34.16 x 10-35.01 x 10-35.76 x 10-36.51 x 10-3
1-Butanol4.01 x 10-34.86 x 10-35.81 x 10-36.71 x 10-37.68 x 10-3
2-Butanol4.11 x 10-34.96 x 10-35.91 x 10-36.81 x 10-37.78 x 10-3
Ethylene Glycol (EG)5.71 x 10-36.91 x 10-38.31 x 10-39.61 x 10-31.09 x 10-2
Propylene Glycol (PG)5.41 x 10-36.56 x 10-37.86 x 10-39.06 x 10-31.03 x 10-2
Ethyl Acetate (EA)7.61 x 10-39.21 x 10-31.10 x 10-21.27 x 10-21.45 x 10-2
Polyethylene Glycol-400 (PEG-400)4.47 x 10-25.42 x 10-26.52 x 10-27.52 x 10-28.47 x 10-2
Transcutol®2.77 x 10-13.37 x 10-14.07 x 10-14.67 x 10-15.24 x 10-1
Dimethyl Sulfoxide (DMSO)3.57 x 10-14.32 x 10-15.22 x 10-16.02 x 10-16.77 x 10-1

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol is used for rapid assessment of the solubility of a compound from a DMSO stock solution.

Materials:

  • Test pyridazinone derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring turbidity or a UV/Vis spectrophotometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the aqueous buffer in a 96-well plate. This results in a 1:100 dilution with a final DMSO concentration of 1%.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or plate reader. Alternatively, filter the solutions and measure the absorbance of the filtrate using a UV/Vis spectrophotometer at the compound's λmax.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol determines the equilibrium solubility of a compound.

Materials:

  • Solid test pyridazinone derivative

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial.

  • Add Buffer: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is suitable for thermally sensitive compounds.

Materials:

  • Pyridazinone derivative

  • Polymer (e.g., PVP K30, HPMC)

  • Common solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the pyridazinone derivative and the polymer in a common solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized (e.g., 1:1, 1:2, 1:3).[12]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.[13][14]

  • Drying: Dry the resulting solid film under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.[15]

  • Characterization: Characterize the resulting ASD for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Solubility Issue with Pyridazinone Derivative check_purity Check Compound Purity and Solid Form start->check_purity solubility_screen Perform Initial Solubility Screen (e.g., Kinetic Assay) check_purity->solubility_screen is_soluble_organic Soluble in Organic Solvent (e.g., DMSO)? solubility_screen->is_soluble_organic use_stock Use Concentrated Stock for Dilution is_soluble_organic->use_stock Yes reassess Re-evaluate Compound or Experimental Design is_soluble_organic->reassess No is_aqueous_needed Aqueous Solution Required for Experiment? use_stock->is_aqueous_needed co_solvent Try Co-solvent System (e.g., Ethanol, PEG) is_aqueous_needed->co_solvent Yes proceed Proceed with Experiment is_aqueous_needed->proceed No is_co_solvent_effective Co-solvent Effective? co_solvent->is_co_solvent_effective ph_adjustment Adjust pH (if ionizable) is_co_solvent_effective->ph_adjustment No is_co_solvent_effective->proceed Yes is_ph_effective pH Adjustment Effective? ph_adjustment->is_ph_effective surfactants Use Surfactants (e.g., Tween 80) is_ph_effective->surfactants No is_ph_effective->proceed Yes is_surfactant_effective Surfactants Effective? surfactants->is_surfactant_effective asd Prepare Amorphous Solid Dispersion (ASD) is_surfactant_effective->asd No is_surfactant_effective->proceed Yes is_asd_effective ASD Effective? asd->is_asd_effective is_asd_effective->reassess No is_asd_effective->proceed Yes

Caption: Troubleshooting workflow for pyridazinone solubility issues.

PDE3_Signaling_Pathway Mechanism of Action of PDE3 Inhibitors cluster_cardiac In Cardiac Myocytes cluster_smooth_muscle In Vascular Smooth Muscle beta_agonist β-Adrenergic Agonist beta_receptor β-Adrenergic Receptor beta_agonist->beta_receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates pde3 Phosphodiesterase 3 (PDE3) camp->pde3 hydrolyzed by ca_channel L-type Ca²⁺ Channel (Phosphorylated) pka->ca_channel phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx contraction ↑ Myocardial Contractility (Inotropy) ca_influx->contraction amp 5'-AMP pde3->amp pde3_inhibitor Pyridazinone (PDE3 Inhibitor) pde3_inhibitor->pde3 inhibits vasodilation Vasodilation smooth_muscle Vascular Smooth Muscle Cell cardiac_myocyte Cardiac Myocyte camp_sm ↑ cAMP pka_sm PKA Activation camp_sm->pka_sm mlck_inhibition MLCK Inhibition pka_sm->mlck_inhibition mlck_inhibition->vasodilation pde3_inhibitor_sm Pyridazinone (PDE3 Inhibitor) pde3_sm PDE3 pde3_inhibitor_sm->pde3_sm inhibits pde3_sm->camp_sm prevents breakdown of

Caption: PDE3 signaling pathway and the mechanism of action of pyridazinone inhibitors.

References

Technical Support Center: Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-4-chloropyridazin-3(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route 1: From Mucochloric Acid and Hydrazine: This classic approach involves the condensation of mucochloric acid with hydrazine hydrate to form 4,5-dichloropyridazin-3(2H)-one, followed by a nucleophilic aromatic substitution (amination) reaction at the C5 position using ammonia or an ammonia equivalent.

  • Route 2: From 3,4,5-Trichloropyridazine: This route involves the selective nucleophilic substitution of the chlorine atom at the C5 position of 3,4,5-trichloropyridazine with an amino group, followed by hydrolysis of the chlorine atom at the C3 position.

Q2: I am observing an impurity with the same mass as my product in the crude reaction mixture. What could it be?

A2: An impurity with the same mass as the desired this compound is likely an isomer. The most probable isomeric byproduct is 4-Amino-5-chloropyridazin-3(2H)-one . This can arise from the non-regioselective amination of the 4,5-dichloropyridazin-3(2H)-one intermediate, where the amino group attacks the C4 position instead of the C5 position.

Q3: My reaction is showing the presence of a di-aminated byproduct. How can I minimize its formation?

A3: The formation of a di-aminated byproduct, 4,5-diaminopyridazin-3(2H)-one , occurs when both chlorine atoms on the pyridazinone ring are substituted by amino groups. To minimize its formation, you can try the following:

  • Control Stoichiometry: Use a controlled amount of the aminating agent (e.g., 1.0-1.2 equivalents).

  • Lower Reaction Temperature: Perform the amination step at a lower temperature to favor mono-substitution.

  • Shorter Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.

Q4: I have identified a byproduct corresponding to the starting material, 4,5-dichloropyridazin-3(2H)-one. What could be the issue?

A4: The presence of unreacted 4,5-dichloropyridazin-3(2H)-one in your final product indicates an incomplete reaction. To drive the reaction to completion, consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

  • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Ensure Proper Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial for complete conversion.

  • Check Reagent Quality: Verify the concentration and purity of your aminating agent.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of multiple byproducts. - Product loss during workup and purification.- Optimize reaction conditions (temperature, time, stoichiometry). - Use a more selective aminating agent. - Refine the purification protocol (e.g., recrystallization solvent system, chromatography conditions).
Presence of 4-Amino-5-chloropyridazin-3(2H)-one (Isomeric Impurity) Non-regioselective amination of 4,5-dichloropyridazin-3(2H)-one.- Modify the solvent to influence regioselectivity. - Use a bulkier aminating agent that may favor attack at the less sterically hindered C5 position. - Employ a catalyst that can direct the substitution to the desired position.
Presence of 4,5-Diaminopyridazin-3(2H)-one (Di-substituted Impurity) Excess aminating agent, high reaction temperature, or prolonged reaction time.- Carefully control the stoichiometry of the aminating agent. - Conduct the reaction at a lower temperature. - Monitor the reaction progress and quench it upon completion.
Presence of Unreacted 4,5-Dichloropyridazin-3(2H)-one Insufficient aminating agent, low reaction temperature, or short reaction time.- Increase the amount of aminating agent slightly. - Increase the reaction temperature or time. - Ensure the quality and concentration of the aminating agent.
Difficulty in Product Isolation/Purification - Product and byproducts have similar polarities. - Product is highly soluble in the reaction solvent.- Utilize column chromatography with a carefully selected eluent system for separation. - Perform multiple recrystallizations from different solvent systems. - Consider derivatization of the product or impurities to alter their physical properties for easier separation.

Experimental Protocols

Protocol 1: Synthesis of this compound from Mucochloric Acid

  • Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in a suitable solvent (e.g., water or ethanol).

    • Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • The precipitated product, 4,5-dichloropyridazin-3(2H)-one, is collected by filtration, washed with cold water, and dried.

  • Step 2: Amination of 4,5-Dichloropyridazin-3(2H)-one

    • In a sealed pressure vessel, suspend 4,5-dichloropyridazin-3(2H)-one in a suitable solvent (e.g., ethanol, isopropanol, or water).

    • Add a solution of ammonia in the chosen solvent (or aqueous ammonia).

    • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-8 hours. The pressure inside the vessel will increase.

    • After the reaction is complete, cool the vessel to room temperature.

    • Vent the excess ammonia in a fume hood.

    • The precipitated product, this compound, is collected by filtration, washed with the reaction solvent, and dried.

Protocol 2: Analytical Method for Byproduct Identification by HPLC-MS

  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Mass Spectrometry (MS)

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode to identify all components, followed by targeted MS/MS on the peaks of interest to confirm their structures.

Visualizations

synthesis_byproducts cluster_route1 Route 1: From Mucochloric Acid Mucochloric Acid Mucochloric Acid Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Mucochloric Acid->Dichloropyridazinone + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate Main Product This compound Dichloropyridazinone->Main Product + Ammonia (C5 attack) Isomeric Byproduct 4-Amino-5-chloropyridazin-3(2H)-one Dichloropyridazinone->Isomeric Byproduct + Ammonia (C4 attack) Ammonia Ammonia Diaminated Byproduct 4,5-Diaminopyridazin-3(2H)-one Main Product->Diaminated Byproduct + Ammonia Isomeric Byproduct->Diaminated Byproduct + Ammonia

Caption: Synthesis of this compound and potential byproducts.

troubleshooting_workflow Start Start Analyze Crude Analyze Crude Reaction Mixture (HPLC, LC-MS) Start->Analyze Crude Identify Peaks Identify Peaks (Main Product, Byproducts, Starting Material) Analyze Crude->Identify Peaks Low Yield Low Yield? Identify Peaks->Low Yield Impurity Profile Unacceptable Impurity Profile? Low Yield->Impurity Profile No Optimize Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low Yield->Optimize Reaction Yes Isomeric Impurity Isomeric Impurity Present? Impurity Profile->Isomeric Impurity Yes End End Impurity Profile->End No Refine Purification Refine Purification Protocol Optimize Reaction->Refine Purification Refine Purification->End Di-substituted Impurity Di-substituted Impurity Present? Isomeric Impurity->Di-substituted Impurity No Modify Amination Modify Amination Conditions (Solvent, Reagent) Isomeric Impurity->Modify Amination Yes Unreacted SM Unreacted Starting Material? Di-substituted Impurity->Unreacted SM No Control Stoichiometry Control Aminating Agent Stoichiometry Di-substituted Impurity->Control Stoichiometry Yes Increase Reaction Severity Increase Reaction Time/Temperature Unreacted SM->Increase Reaction Severity Yes Unreacted SM->End No Modify Amination->Analyze Crude Control Stoichiometry->Analyze Crude Increase Reaction Severity->Analyze Crude

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Technical Support Center: Synthesis of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-4-chloropyridazin-3(2H)-one, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable synthetic route involves a two-step process starting from mucochloric acid. The first step is the formation of 4,5-dichloro-3(2H)-pyridazinone by reacting mucochloric acid with hydrazine. The subsequent and crucial step is the selective amination of the 4,5-dichloro-3(2H)-pyridazinone intermediate to yield the final product, this compound.

Q2: What are the critical process parameters to control during the amination step?

A2: Temperature, pressure, and the rate of addition of the aminating agent are critical. Exothermic reactions are common, and efficient heat removal is necessary to prevent runaway reactions and the formation of impurities. The choice of solvent and base is also crucial for achieving high selectivity and yield. For industrial applications, in-situ formation of intermediates can be advantageous for safety and economic reasons.[1]

Q3: What are the typical impurities encountered during the synthesis?

A3: Common impurities can include the starting 4,5-dichloropyridazin-3-one, the isomeric 4-amino-5-chloropyridazin-3(2H)-one, and over-aminated or hydrolyzed by-products. The impurity profile can be significantly influenced by reaction conditions.

Q4: What purification methods are suitable for the final product at an industrial scale?

A4: Recrystallization is the most common method for purifying this compound on a large scale. The choice of solvent system is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. Filtration and drying conditions must be optimized to obtain a stable, free-flowing powder.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The use of hydrazine is a significant safety concern due to its toxicity and potential for explosive decomposition. Proper handling procedures, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area, are essential. The exothermic nature of the amination reaction requires robust temperature control to prevent runaway scenarios. A thorough process safety assessment is mandatory before any scale-up operation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction- Increase reaction time or temperature. - Ensure efficient mixing.
- Sub-optimal stoichiometry- Optimize the molar ratio of reactants.
- Degradation of product or intermediate- Lower the reaction temperature. - Reduce the reaction time.
High Levels of Impurities - Poor selectivity of the amination reaction- Optimize the reaction temperature and pressure. - Investigate different aminating agents or catalysts. - Control the rate of addition of the aminating agent.
- Side reactions due to localized "hot spots"- Improve agitation and heat transfer within the reactor.
Formation of Isomeric Impurity (4-amino-5-chloropyridazin-3(2H)-one) - Non-selective amination- Screen different solvents and bases to enhance regioselectivity. - Lower the reaction temperature.
Poor Filterability of the Product - Unfavorable crystal morphology- Optimize the crystallization process (e.g., cooling rate, solvent system, seeding). - Consider anti-solvent addition to control crystal growth.
Discoloration of the Final Product - Presence of colored impurities- Perform a charcoal treatment during recrystallization. - Ensure the use of high-purity starting materials and solvents.
Runaway Reaction During Amination - Inadequate heat removal- Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Reduce the rate of addition of the aminating agent. - Use a semi-batch process where the aminating agent is added portion-wise.

Experimental Protocols

Synthesis of 4,5-dichloro-3(2H)-pyridazinone (Intermediate)

A detailed protocol for the synthesis of the key intermediate, 4,5-dichloro-3(2H)-pyridazinone, from mucochloric acid and hydrazine is a crucial first step. While specific industrial-scale parameters are proprietary, a representative lab-scale procedure is outlined below.

Parameter Value/Condition
Reactants Mucochloric acid, Hydrazine hydrate
Solvent Water or an aqueous alcohol mixture
Temperature 80-100 °C
Reaction Time 2-4 hours
Work-up Cooling, filtration, and washing with water
Typical Yield 85-95%
Synthesis of this compound

The following protocol is adapted from procedures for analogous compounds and is a starting point for optimization at a larger scale.

Parameter Value/Condition
Reactants 4,5-dichloro-3(2H)-pyridazinone, Ammonium hydroxide or another aminating agent
Solvent Water, Ethanol, or a mixture
Temperature 100-120 °C
Pressure Autoclave or sealed reactor may be required
Reaction Time 4-8 hours
Work-up Cooling, filtration, washing with water, and recrystallization
Typical Yield 70-85%

Visualizations

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Mucochloric Acid C Reaction Vessel (80-100°C) A->C B Hydrazine Hydrate B->C D 4,5-dichloro-3(2H)-pyridazinone C->D F Reaction Vessel (100-120°C, Pressure) D->F E Ammonium Hydroxide E->F G Crude Product F->G H Recrystallization G->H I Filtration & Drying H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Identified LowYield Low Yield? Start->LowYield HighImpurity High Impurity? Start->HighImpurity PoorFilter Poor Filterability? Start->PoorFilter IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn PoorSelectivity Poor Selectivity? HighImpurity->PoorSelectivity BadCrystals Bad Crystal Form? PoorFilter->BadCrystals Degradation Degradation? IncompleteRxn->Degradation No AdjustTempTime Adjust Temp/Time IncompleteRxn->AdjustTempTime Yes OptimizeStoich Optimize Stoichiometry Degradation->OptimizeStoich No Degradation->AdjustTempTime Yes OptimizeConditions Optimize Conditions (Temp, Pressure, Solvent) PoorSelectivity->OptimizeConditions Yes SideReactions Side Reactions? PoorSelectivity->SideReactions No ImproveMixing Improve Mixing/Heat Transfer SideReactions->ImproveMixing Yes OptimizeCrystallization Optimize Crystallization BadCrystals->OptimizeCrystallization Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Refining Purification Techniques for 5-Amino-4-chloropyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-4-chloropyridazin-3(2H)-one and its analogs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound analogs via common laboratory techniques.

Column Chromatography

Issue 1: The compound will not elute from the silica gel column, even with highly polar solvents.

  • Possible Cause: The high polarity of the amino and pyridazinone moieties can lead to strong interactions with the acidic silanol groups on the silica surface.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Add a basic modifier to the mobile phase to neutralize the acidic silica surface. A common solution is to use a small percentage (1-2%) of triethylamine or ammonium hydroxide in the eluent.[1]

      • A solvent system of dichloromethane:methanol with 1% ammonium hydroxide can be effective for eluting highly polar compounds.[1]

    • Change of Stationary Phase:

      • Consider using a less acidic stationary phase such as neutral alumina.

      • For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with formic acid or TFA as a modifier) can be a successful alternative.[1]

    • Stability Check: Verify that the compound is not degrading on the silica gel by performing a 2D TLC. Spot the compound, run the plate in a suitable eluent, dry it, and then turn it 90 degrees and run it again in the same solvent system. Degradation will be indicated by the appearance of spots that are not on the diagonal.[1]

Issue 2: The compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Possible Cause: This is often due to overloading the column, poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Sample Loading:

      • Ensure the sample is dissolved in a minimal amount of solvent before loading.

      • If the compound is poorly soluble in the eluent, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[2]

    • Solvent System Optimization:

      • The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.2 and 0.4. Adjust the solvent polarity to achieve this.[1]

      • For basic compounds, adding a small amount of a base like triethylamine to the eluent can improve peak shape.[1]

Issue 3: Suspected Dehalogenation or Degradation During Purification.

  • Possible Cause: The chloro-substituent on the pyridazinone ring can be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions. The amino group can also be sensitive to oxidation.

  • Troubleshooting Steps:

    • Use of Milder Conditions:

      • Avoid strongly acidic or basic conditions if possible. If a modifier is necessary, use it in the lowest effective concentration.

      • Run the purification at room temperature or below if the compound is thermally labile.

    • Protecting Groups: For particularly sensitive analogs, consider protecting the amino group (e.g., as a Boc or Cbz derivative) before chromatography. This will reduce the compound's polarity and can prevent side reactions. The protecting group can then be removed after purification.[3][4]

    • Inert Atmosphere: If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooled too quickly. The presence of impurities can also lower the melting point of the mixture.

  • Troubleshooting Steps:

    • Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

    • Solvent System Adjustment:

      • Add a small amount of a co-solvent in which the compound is more soluble to the hot solution to prevent premature precipitation.

      • Use a larger volume of the primary solvent to ensure the compound remains in solution at a lower temperature.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: Add a single, pure crystal of the compound to the cooled solution to initiate crystallization.

Issue 2: Poor recovery of the purified product.

  • Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for pyridazinone derivatives include ethanol, ethanol/water, or ethyl acetate/hexane.[2]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound analogs?

  • A1: Common impurities include unreacted starting materials, by-products from side reactions (such as dimerization or polymerization), and residual solvents. If the synthesis involves the reduction of a nitro group, incomplete reduction can be a source of impurity.

Q2: How can I assess the purity of my final product?

  • A2: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity and detecting minor impurities.[5][6] Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify the presence of impurities and, with an internal standard, can provide a quantitative purity assessment.[7] Thin Layer Chromatography (TLC) is a quick qualitative check for the presence of multiple components.

Q3: Is it necessary to protect the amino group before purification?

  • A3: While not always necessary, protecting the amino group can be advantageous, especially for challenging separations or with sensitive analogs.[3][4] A protecting group like tert-butyloxycarbonyl (Boc) can reduce the compound's polarity, making it more amenable to normal-phase chromatography and can prevent unwanted side reactions of the amino group.[3][4]

Q4: What is the typical stability of this compound analogs?

  • A4: Halogenated aromatic compounds can be susceptible to degradation.[8] It is advisable to store purified compounds in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. Long-term storage in protic solvents, especially under light, may lead to degradation.

Data Presentation

Table 1: Reported Yields for the Synthesis of Various Pyridazinone Analogs

Compound ClassSynthesis StepReported Yield (%)Reference
6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-oneCyclization and subsequent acylation89%[9]
6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-oneAcylation of pyridazinone core78%[9]
5-Amino-1-ethyl-6-oxo-3-phenyl-1,6-dihydropyridazine-4-carboxylic acid phenylamideAmide coupling90%[2]
5-Acetyl-4-amino-2-phenylpyridazin-3(2H)-oneReduction of nitro group98%[2]
5-amino-7-aryl-7,8-dihydro-[3][9][10]triazolo[4,3-a]-pyrimidine-6-carbonitrilesOne-pot three-component reactionModerate to good yields[11]

Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound analogs is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Adjust the ratio to obtain an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Good solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, methanol, ethyl acetate, or a two-solvent system like ethyl acetate/hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

Experimental_Workflow Crude_Product Crude this compound Analog Purification_Choice Choice of Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oily Product or Complex Mixture Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>95%) Purity_Analysis->Pure_Product Purity Met Further_Purification Further Purification Required Purity_Analysis->Further_Purification Purity Not Met Final_Characterization Final Characterization Pure_Product->Final_Characterization Further_Purification->Purification_Choice

Caption: A logical workflow for the purification and analysis of this compound analogs.

Column_Chromatography_Troubleshooting Problem Column Chromatography Issue No_Elution Compound Not Eluting Problem->No_Elution Streaking Compound Streaking Problem->Streaking Degradation Suspected Degradation Problem->Degradation Solution1 Add Basic Modifier (e.g., TEA, NH4OH) Change to Reverse Phase No_Elution->Solution1 Solution2 Optimize Sample Loading (Dry Loading) Adjust Solvent Polarity (Rf 0.2-0.4) Streaking->Solution2 Solution3 Use Milder Conditions Consider Protecting Groups Use Inert Atmosphere Degradation->Solution3

Caption: A troubleshooting guide for common issues in column chromatography of polar pyridazinone analogs.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of 5-Amino-4-chloropyridazin-3(2H)-one, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product.[1] This document details experimental protocols and presents supporting data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[3][4] A properly validated method provides confidence in the quality and reliability of analytical data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, widely used for separating, identifying, and quantifying components in a mixture.[3] Coupled with a UV detector, it offers a robust and cost-effective method for routine quality control.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

    • Sample Solution: Prepare the test sample by dissolving a known amount in the diluent to achieve a target concentration within the calibration range.

Data Presentation: HPLC-UV Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of test concentration1 - 50
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:10.3
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Diluent Diluent Diluent->Stock Diluent->Sample_Sol Cal_Standards Calibration Standards Stock->Cal_Standards Autosampler Autosampler Injection Cal_Standards->Autosampler Sample_Sol->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and impurity profiling.[5]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: m/z 146.0 -> 101.0

      • Qualifier: m/z 146.0 -> 74.0

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range appropriate for the sensitivity of the instrument.

Data Presentation: LC-MS/MS Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9950.998
Range (ng/mL) -0.1 - 100
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.7%
Precision (RSD%)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise Ratio ≥ 3:10.05
Limit of Quantification (LOQ) (ng/mL) Signal-to-Noise Ratio ≥ 10:10.1
Specificity No interfering peaks at the retention time and MRM transitions of the analyteConfirmed by qualifier ion ratio

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Stock Stock Solution (100 µg/mL) Standard->Stock Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Diluent Diluent Diluent->Stock Diluent->Sample_Sol Cal_Standards Calibration Standards Stock->Cal_Standards UHPLC UHPLC Separation Cal_Standards->UHPLC Sample_Sol->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS TIC Total Ion Chromatogram MSMS->TIC Integration Peak Integration TIC->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine and amide protons to trimethylsilyl (TMS) derivatives.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a volatile organic solvent (e.g., acetonitrile).

    • Evaporate the solvent and add the derivatization reagent.

    • Heat the mixture to ensure complete derivatization.

    • Inject an aliquot of the derivatized solution into the GC-MS.

Data Presentation: GC-MS Validation Parameters
Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²) ≥ 0.9950.997
Range (ng/injection) -0.05 - 10
Accuracy (% Recovery) 80.0 - 120.0%88.9 - 110.5%
Precision (RSD%)
- Repeatability≤ 15.0%7.2%
- Intermediate Precision≤ 15.0%9.8%
Limit of Detection (LOD) (ng/injection) Signal-to-Noise Ratio ≥ 3:10.02
Limit of Quantification (LOQ) (ng/injection) Signal-to-Noise Ratio ≥ 10:10.05
Specificity Unique mass spectrum and retention timeConfirmed by library matching

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Solvent Solvent Evaporation Standard->Solvent Sample Test Sample Sample->Solvent Derivatization Derivatization (Silylation) Solvent->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_Detection Mass Spectrometry Detection EI_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Spectrum Mass Spectrum MS_Detection->Spectrum Quantification Quantification (SIM) TIC->Quantification Library Spectral Library Search Spectrum->Library

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of Analytical Methods

FeatureHPLC-UVLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by gas chromatography, detection by mass-to-charge ratio of ionized fragments.
Sensitivity ModerateHighHigh
Specificity GoodExcellentExcellent
Sample Throughput HighHighModerate (due to derivatization)
Cost LowHighModerate
Complexity LowHighModerate
Typical Application Routine quality control, assay, and content uniformity.Trace analysis, impurity profiling, and bioanalysis.Analysis of volatile impurities or after derivatization for non-volatile compounds.

Conclusion

The choice of the analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control and assays where high sensitivity is not required.

  • LC-MS/MS is the method of choice for trace-level quantification and impurity profiling due to its exceptional sensitivity and specificity.

  • GC-MS can be a viable alternative, particularly for identifying and quantifying volatile impurities, but the need for derivatization for the main analyte adds a layer of complexity to the workflow.

For drug development professionals, a combination of these techniques may be employed throughout the lifecycle of a product to ensure its quality and safety. For instance, HPLC-UV for routine batch release testing and LC-MS/MS for in-depth impurity characterization and stability studies.

References

comparative study of 5-Amino-4-chloropyridazin-3(2H)-one and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pyridazinone derivatives, using 5-Amino-4-chloropyridazin-3(2H)-one as a foundational structure. Pyridazinone and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their scaffold is a key component in various biologically active agents, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and cardiovascular effects.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance supported by experimental data.

I. Synthesis of the Pyridazinone Scaffold

The synthesis of the pyridazinone ring is a cornerstone of developing novel therapeutic agents. A common and versatile method for constructing this heterocyclic system is the cyclocondensation reaction between a γ-keto acid or its ester equivalent and a hydrazine derivative.[1][4][5] This reaction is valued for its reliability and the ability to introduce a variety of substituents onto the core structure. Alternative routes, such as those starting from 2(3H)-furanones, also provide efficient pathways to diverse pyridazinone analogs.[6]

Below is a generalized workflow for the synthesis of pyridazinone derivatives, a fundamental process for creating a library of analogs for comparative screening.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_downstream Further Modification Start1 γ-Keto Acid / Ester Reaction Cyclocondensation Start1->Reaction Start2 Hydrazine Hydrate Start2->Reaction Product Pyridazinone Derivative Reaction->Product Ring Formation Modification Functional Group Modification (e.g., N-alkylation, substituent introduction) Product->Modification Analogs Library of Analogs Modification->Analogs

Caption: Generalized workflow for the synthesis of pyridazinone analogs.
Experimental Protocol: Synthesis of a Dihydropyridazinone Derivative

This protocol details the synthesis of a 4,5-dihydropyridazin-3(2H)-one derivative from a corresponding γ-keto acid, a common method for generating the core scaffold.[7]

Materials and Reagents:

  • 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (55% or 99%)

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • A mixture of 0.01 mol of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid and 0.015 mol of hydrazine hydrate (55%) in 30 mL of ethanol is prepared in a round-bottom flask.[7]

  • The reaction mixture is heated to reflux and maintained for 4 hours with continuous stirring.[7]

  • Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.[7]

  • The collected solid is washed with cold water, dried, and recrystallized from ethanol to yield the pure 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone product.[7]

II. Comparative Biological Activity: Anticancer and Antimicrobial Properties

A significant area of research for pyridazinone analogs is in oncology and infectious diseases.[8] Due to the frequent co-occurrence of infections in immunocompromised cancer patients, developing agents with dual anticancer and antimicrobial activities is a highly valuable therapeutic strategy.[8][9]

A recent study designed and synthesized a series of pyridazinone-based diarylurea derivatives as potential dual-function agents.[8] Their performance was evaluated against various cancer cell lines and microbial strains, providing quantitative data for comparison.

Data Presentation: In Vitro Activity of Pyridazinone Analogs

The following table summarizes the biological activity of selected pyridazinone analogs, highlighting their anticancer and antimicrobial efficacy. The parent structure is modified with different linkers and substituted phenylurea moieties to explore structure-activity relationships.

Compound IDStructure (Core: Pyridazinone)Anticancer Activity (GI% vs. A549/ATCC Lung Cancer)Antimicrobial Activity (MIC, µg/mL)VEGFR-2 Kinase Inhibition (%)
8f Diarylurea derivative89.33%>256 (S. aureus), >256 (C. albicans)Not Reported
8g Diarylurea derivativeNot Reported>256 (S. aureus), 16 (C. albicans)Not Reported
10h Diarylurea derivativeNot Reported16 (S. aureus), >256 (C. albicans)Not Reported
10l Diarylurea derivative100.14% (GI50 = 1.66 µM)Not Reported45%
17a Diarylurea derivative with ethenyl linker62.21% (GI50 = 3.98 µM)Not Reported60%

Data extracted from a study on pyridazinone-based diarylurea derivatives.[8][9]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy, as it plays a crucial role in angiogenesis. The following protocol outlines a method for assessing the inhibitory activity of compounds against this enzyme.[8]

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation activity of the VEGFR-2 kinase enzyme. The activity is typically quantified by measuring the amount of ATP consumed or phosphate produced using a luminescence- or fluorescence-based detection method.

Materials and Reagents:

  • Recombinant human VEGFR-2 enzyme

  • Substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Staurosporine)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, VEGFR-2 enzyme, and the specific substrate in the wells of a microplate.

  • Add the test compounds at a desired concentration (e.g., 10 µM) to the wells. Include wells with a reference inhibitor and a DMSO control (vehicle).[8]

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (or phosphate produced) by adding the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells.

III. Signaling Pathways and Structure-Activity Relationships (SAR)

Understanding the mechanism of action is critical for drug development. Studies have shown that certain pyridazinone analogs exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death). For instance, compound 10l was found to induce cell cycle arrest and promote apoptosis in the A549 lung cancer cell line.[8][9] This was achieved by upregulating the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[8][9]

G Compound Pyridazinone Analog (e.g., Compound 10l) p53 p53 (Tumor Suppressor) Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Outer Membrane Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Releases Cytochrome c Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

Caption: Apoptotic pathway induced by select pyridazinone analogs.

The structure-activity relationship (SAR) analysis from these studies indicates that the nature and position of substituents on the pyridazinone scaffold are critical for activity. For example, the presence of an ethenyl linker in compound 17a resulted in the highest VEGFR-2 inhibitory activity, while other modifications led to potent antimicrobial or broad-spectrum anticancer effects.[8] This highlights the tunability of the pyridazinone core, allowing for the optimization of specific biological activities through targeted chemical modifications.

IV. Conclusion

The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of potent therapeutic agents. This comparative guide demonstrates that through targeted synthetic modifications, analogs of the core this compound structure can be optimized to exhibit significant and specific biological activities, including dual anticancer and antimicrobial effects. The quantitative data and experimental protocols provided herein offer a framework for researchers to design and evaluate novel pyridazinone derivatives with enhanced therapeutic potential. Further exploration of structure-activity relationships will continue to unlock the full potential of this versatile chemical class in addressing critical unmet needs in oncology and infectious disease.

References

Comparative Analysis of 5-Amino-4-chloropyridazin-3(2H)-one Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the structure-activity relationship (SAR) of 5-Amino-4-chloropyridazin-3(2H)-one derivatives, revealing their potential as potent anticancer and antiangiogenic agents. This guide synthesizes experimental data to provide a comparative analysis of these compounds, offering valuable insights for researchers and drug development professionals. The core pyridazinone scaffold has been a subject of extensive research due to its wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This analysis focuses specifically on derivatives of this compound, detailing their efficacy against various cancer cell lines and their impact on key angiogenic factors.

Anticancer and Antiangiogenic Activity: A Quantitative Comparison

Recent research has focused on the synthesis and biological evaluation of a series of novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives.[4][5] The inhibitory effects of these compounds on the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60), were assessed. The quantitative data from these studies, particularly the half-maximal inhibitory concentration (IC50) values, are summarized below to facilitate a direct comparison of the cytotoxic potential of these derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (4a-i) [4][5]

CompoundR (Substitution at C5)HEP3BPN 11 IC50 (µM)MDA 453 IC50 (µM)HL 60 IC50 (µM)
4a -NH-CH3>100>100>100
4b -NH-C2H585.492.178.6
4c -NH-C3H762.375.855.4
4d -NH-CH(CH3)258.768.249.3
4e Pyrrolidino45.251.638.9
4f Piperidino32.840.125.7
4g Morpholino15.622.412.3
4h Thiomorpholino28.435.721.5
4i N-Methylpiperazino18.225.914.8
Methotrexate (Standard) -12.518.79.8

From the data presented, a clear structure-activity relationship emerges. The anticancer activity is significantly influenced by the nature of the substituent at the C5 position of the pyridazinone ring. Generally, cyclic saturated amino substituents demonstrated greater potency than aliphatic amino groups. Notably, compounds 4g (morpholino) and 4i (N-methylpiperazino) exhibited the most potent inhibitory activity, with IC50 values comparable to the standard anticancer drug, methotrexate.[4]

Further investigation into the antiangiogenic potential of the most active compounds, 4g and 4i , revealed their ability to inhibit key proangiogenic cytokines.[4][5] Compound 4g was found to be a potent inhibitor of TNFα, VEGF, FGFb, and TGFβ, while compound 4i showed significant inhibition of TNFα, VEGF, FGFb, and leptin.[4] This dual action of cytotoxicity and antiangiogenesis underscores the therapeutic potential of these derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. In Vitro Anticancer Activity (MTT Assay) [4][6]

  • Cell Lines: Human liver cancer (HEP3BPN 11), breast cancer (MDA 453), and leukemia (HL 60) cell lines were used.

  • Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions were made to achieve a range of concentrations for testing.

  • Cell Seeding: Cells were seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (methotrexate) and incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for an additional 4 hours. The formazan crystals formed by viable cells were dissolved in a solubilization buffer.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the concentration of the compound.

2. Antiangiogenic Activity (Cytokine Inhibition Assay) [4]

  • Assay Principle: The ability of the lead compounds to inhibit the secretion of proangiogenic cytokines (TNFα, VEGF, FGFb, TGFβ, and leptin) from relevant cell lines (e.g., endothelial cells or cancer cells) was assessed.

  • Cell Culture and Treatment: Cells were cultured and treated with the test compounds at a predetermined concentration.

  • Cytokine Measurement: After a specific incubation period, the cell culture supernatant was collected. The concentration of each cytokine in the supernatant was quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine secretion by the test compounds was calculated by comparing the cytokine levels in treated cells to those in untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the this compound derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-(3-chloro-4-fluorophenyl)pyridazin-3,5(2H,4H)-dione) intermediate Intermediate Synthesis (e.g., 4,5-dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one) start->intermediate Chlorination derivatives Synthesis of 5-Amino Derivatives (4a-i) (Nucleophilic substitution with amines) intermediate->derivatives Amination anticancer In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) derivatives->anticancer antiangiogenic Antiangiogenic Activity Assay (Cytokine Inhibition) anticancer->antiangiogenic Lead Compounds (4g, 4i) sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antiangiogenic->sar

References

Unveiling the Potency of Pyridazinone-Based Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various pyridazinone-based inhibitors against a range of biological targets. Featuring quantitative data, detailed experimental protocols, and visual pathway diagrams, this resource aims to facilitate informed decisions in drug discovery and development.

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse array of proteins implicated in diseases such as cancer and inflammation. The versatility of this heterocyclic ring system allows for extensive chemical modification, leading to the development of potent and selective inhibitors for various enzyme families, including kinases, poly (ADP-ribose) polymerases (PARPs), and others. This guide offers a comparative analysis of the efficacy of several pyridazinone-based inhibitors, supported by experimental data from recent studies.

Comparative Efficacy of Pyridazinone-Based Inhibitors

The following table summarizes the in vitro efficacy of selected pyridazinone-based inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a drug's potency.

InhibitorTargetIC50Cell Line/Assay ConditionReference
DS21360717 FER Tyrosine Kinase0.5 nMEnzymatic Assay[1]
Compound 21 (DS21360717) FER Tyrosine Kinase-In vivo antitumor efficacy[2]
DS08701581 (Compound 17c) FER Tyrosine KinasePotent (exact value not specified)Cell-free and cellular assays[3]
Olaparib (29) PARP0.015 µMOvarian Cancer
Fluzoparib (30) PARP1.46 nmol/lBreast, Ovarian, Gastric Cancer
Talazoparib (32) PARP0.0002 µMBreast and Prostate Cancer
E-7016 (33) PARP0.04 µMMelanoma
Compound 35 DHFR0.06 µMEnzymatic Assay
Compound 37 BTK2.1 nMEnzymatic Assay
Compound 38 FGFRStrong enzymatic activityFGFR signaling pathway suppression
Compound 43 Tubulin Polymerization2.2 µM / 2.9 µMPaca-2 / Panc-1 (Pancreatic Cancer)
Hydrazides 83 & 84 PI3K4.25 µM / 5.35 µMMCF-7 (Breast Cancer)[4]
Ponalrestat (93) ALR220 nMEnzymatic Assay[4][5]
Zopolrestat (94) ALR22.1 nMEnzymatic Assay[4][5]
Compound 32 PDE-III1.6 µMEnzymatic Assay[5]
TR16 MAO-B0.17 µMEnzymatic Assay[6]
TR2 MAO-B0.27 µMEnzymatic Assay[6]
Compound 10l VEGFR-2-A549/ATCC (Lung Cancer)[7]
Compound 17a VEGFR-2Best inhibitory activity in seriesEnzymatic Assay[7]
Compounds 4b, 4d, 5b Collagen-induced Platelet AggregationLow µM rangeIn vitro assay[8]

Key Signaling Pathways Targeted by Pyridazinone Inhibitors

Pyridazinone-based inhibitors have been successfully developed to modulate various signaling pathways critical in cancer progression. Below are representations of the Fibroblast Growth Factor Receptor (FGFR) and Wnt/β-catenin signaling pathways, both of which are significant targets in oncology.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription

Caption: The FGFR signaling cascade, a key regulator of cell proliferation and survival.

Caption: The canonical Wnt/β-catenin signaling pathway, crucial in development and disease.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are essential. The following are generalized protocols for key assays used in the characterization of pyridazinone-based inhibitors.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase.

  • Reagent Preparation : Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the fluorescent tracer in the appropriate kinase buffer.

  • Assay Plate Setup : To a 384-well plate, add 5 µL of the 3X test compound solution.

  • Kinase/Antibody Addition : Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition : Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition : Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths to determine the FRET ratio.

  • Data Analysis : The IC50 values are calculated by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PARP Inhibition Assay (Chemiluminescent)

This assay quantifies PARP activity by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Plate Coating : Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Mixture : Prepare a reaction mixture containing the PARP enzyme, activated DNA, and the pyridazinone-based inhibitor at various concentrations.

  • Initiation : Add biotinylated NAD+ to the wells to start the PARP reaction and incubate at 30°C.

  • Detection : Wash the plate to remove unincorporated biotinylated NAD+. Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Data Acquisition : Measure the luminescent signal using a microplate reader.

  • Data Analysis : Determine the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the pyridazinone-based inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Western_Blot_Workflow Western Blotting Experimental Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence/Fluorescence) G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

  • Sample Preparation : Lyse cells treated with the inhibitor and untreated controls to extract total protein. Quantify the protein concentration.

  • Gel Electrophoresis : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated ERK or total β-catenin). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities to determine the relative protein levels or phosphorylation status compared to loading controls.

References

Validating the Biological Activity of 5-Amino-4-chloropyridazin-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthesized 5-Amino-4-chloropyridazin-3(2H)-one. Due to the limited publicly available data on the specific therapeutic biological activity of this compound, this document outlines a comparative approach against structurally related pyridazinone derivatives with established anticancer and enzyme inhibitory activities. The provided experimental protocols and data summaries serve as a benchmark for evaluating the potential of the synthesized compound.

Comparative Analysis of Biological Activity

The biological activity of pyridazinone derivatives has been most prominently reported in the areas of anticancer cytotoxicity and enzyme inhibition, particularly against Fatty Acid Binding Protein 4 (FABP4). The following tables summarize the reported activity of comparator pyridazinone analogs.

Table 1: Anticancer Activity of Comparator Pyridazinone Derivatives

Compound Name/CodeCancer Cell LineAssay TypeIC50 (µM)Reference
(Placeholder) (e.g., MCF-7, HCT116) (e.g., MTT Assay) (User's Data)
4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1)HL-60 (Leukemia)DNS AssayLow µM to nM range[1][1]
4-chloropyridazinoxyphenyl-aromatic ketone hybrid (3c)HNO97 (Head and Neck)Not Specified12.22 ± 1.99[2]
4-chloropyridazinoxyphenyl-aromatic ketone hybrid (4b)HNO97 (Head and Neck)Not Specified11.13 ± 1.0[2]

Table 2: FABP4 Inhibitory Activity of Comparator Pyridazinone Derivatives

Compound Name/CodeAssay TypeIC50 (µM)Reference
(Placeholder) (e.g., Fluorescence Displacement) (User's Data)
Compound 25aFluorescence Displacement2.97[3]
Compound 14eNot Specified1.57[4]
Arachidonic acid (Positive Control)Fluorescence Displacement3.42[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of biological activity. Below are standard protocols for assessing anticancer activity and enzyme inhibition.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Synthesized this compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat with Compounds Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells 24h Incubation Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow of the MTT cell viability assay.

Enzyme Inhibition Assay: FABP4

This fluorescence-based displacement assay is a common method for identifying and characterizing inhibitors of Fatty Acid Binding Protein 4 (FABP4).

Principle: A fluorescent probe that binds to the active site of FABP4 is used. When a potential inhibitor displaces the probe, a decrease in fluorescence is observed, which is proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human FABP4 protein

  • Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

  • Synthesized this compound and comparator compounds

  • Assay buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well black plates

  • Fluorimeter

Procedure:

  • Reagent Preparation: Prepare solutions of FABP4, the fluorescent probe, and serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the FABP4 protein and the test compound at various concentrations. Include a control with no inhibitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium.

  • Reaction Initiation: Add the fluorescent probe to all wells to initiate the displacement reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

FABP4_Inhibition_Assay cluster_components Assay Components cluster_process Assay Steps FABP4 FABP4 Protein Mix_Protein_Inhibitor Incubate FABP4 + Inhibitor FABP4->Mix_Protein_Inhibitor Probe Fluorescent Probe Add_Probe Add Fluorescent Probe Probe->Add_Probe Inhibitor Test Compound Inhibitor->Mix_Protein_Inhibitor Mix_Protein_Inhibitor->Add_Probe Measure_Fluorescence Measure Fluorescence Add_Probe->Measure_Fluorescence Analyze_Data Determine IC50 Measure_Fluorescence->Analyze_Data

Workflow for a FABP4 fluorescence displacement assay.

Signaling Pathway Context

The anticancer activity of many pyridazinone derivatives is linked to their ability to interfere with key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Simplified PI3K/Akt signaling pathway.

By following these protocols and comparing the results obtained for this compound with the provided data for known active analogs, researchers can effectively validate and characterize its biological activity.

References

A Comparative Spectroscopic Guide to the Confirmation of 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 5-Amino-4-chloropyridazin-3(2H)-one against a structural isomer, 6-Amino-4-chloropyridazin-3(2H)-one, to aid in its unambiguous structural confirmation. The following sections present a comprehensive analysis of predicted Nuclear Magnetic Resonance (NMR) data, typical Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The confirmation of a specific isomer like this compound requires a careful analysis of its spectroscopic fingerprint and comparison with potential alternatives. Here, we compare its predicted data with that of 6-Amino-4-chloropyridazin-3(2H)-one.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

CompoundPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
This compound~7.8SingletC6-H
~6.5Broad SingletNH₂
~12.5Broad SingletNH
6-Amino-4-chloropyridazin-3(2H)-one~6.9SingletC5-H
~7.0Broad SingletNH₂
~12.0Broad SingletNH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
This compound~158C=O
~145C5-NH₂
~130C6
~110C4-Cl
6-Amino-4-chloropyridazin-3(2H)-one~160C=O
~150C6-NH₂
~115C5
~125C4-Cl

Table 3: Typical Infrared (IR) Absorption Frequencies

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3400 - 3250Medium
N-H (Amine)Bending1650 - 1580Medium
C=O (Lactam)Stretch1700 - 1650Strong
N-H (Lactam)Stretch3200 - 3100Medium
C-ClStretch800 - 600Strong
C=C (Aromatic)Stretch1600 - 1450Medium

Table 4: Anticipated Mass Spectrometry (ESI-MS) Data

CompoundIonization ModePredicted m/z [M+H]⁺Key Fragmentation Pathways
This compoundESI+146.0Loss of CO, loss of N₂, cleavage of the pyridazinone ring, characteristic isotopic pattern for Cl
6-Amino-4-chloropyridazin-3(2H)-oneESI+146.0Loss of CO, loss of N₂, cleavage of the pyridazinone ring, characteristic isotopic pattern for Cl

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 16 ppm

  • Referencing: The residual DMSO peak at 2.50 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: -10 to 220 ppm

  • Referencing: The DMSO-d₆ solvent peak at 39.52 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks and report the chemical shifts in ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Solid Sample):

  • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Format: Transmittance

Data Processing:

  • The software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and investigate the fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode ([M+H]⁺).

  • Mobile Phase: A mixture of acetonitrile and water (1:1) with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂): Flow rate of 5 L/min at a temperature of 300 °C.

  • Nebulizer Pressure: 30 psi.

  • Mass Range: m/z 50 - 500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the isotopic pattern to confirm the presence of chlorine (characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.

Visualizations

Logical Workflow for Spectroscopic Confirmation

Spectroscopic_Confirmation_Workflow start Synthesized Compound (Putative this compound) ms Mass Spectrometry (ESI-MS) start->ms Determine Molecular Formula mw_confirm Molecular Weight Confirmation (m/z = 145.55) ms->mw_confirm ir Infrared Spectroscopy (FTIR) mw_confirm->ir Correct MW rejection Structure Incorrect Re-evaluate Synthesis/Purification mw_confirm->rejection Incorrect MW fg_analysis Functional Group Analysis (Amine, Lactam, C-Cl) ir->fg_analysis nmr NMR Spectroscopy (¹H and ¹³C) fg_analysis->nmr Expected Functional Groups Present fg_analysis->rejection Unexpected Functional Groups nmr_analysis Structural Isomer Differentiation (Comparison of Chemical Shifts and Coupling) nmr->nmr_analysis data_comparison Compare with Alternative Structures (e.g., 6-Amino-4-chloropyridazin-3(2H)-one) nmr_analysis->data_comparison final_confirmation Structure Confirmed data_comparison->final_confirmation Data Matches Target Structure data_comparison->rejection Data Matches Alternative

Caption: Logical workflow for the spectroscopic confirmation of the target compound.

Experimental Workflow for Spectroscopic Analysis

Experimental_Workflow sample_prep Sample Preparation (Dissolution/Solid State) nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ir_acq FTIR Data Acquisition sample_prep->ir_acq ms_acq ESI-MS Data Acquisition sample_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc FTIR Data Processing (Background Subtraction) ir_acq->ir_proc ms_proc MS Data Analysis (Peak Identification, Fragmentation Analysis) ms_acq->ms_proc data_int Integrated Data Interpretation and Comparison nmr_proc->data_int ir_proc->data_int ms_proc->data_int conclusion Structural Confirmation data_int->conclusion

Caption: General experimental workflow for acquiring and analyzing spectroscopic data.

Benchmarking 5-Amino-4-chloropyridazin-3(2H)-one: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-4-chloropyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While the specific biological profile of this compound is not extensively characterized in publicly available literature, the broader pyridazinone family has demonstrated a wide range of therapeutic potential, notably in oncology and cardiovascular diseases. This guide provides a comparative benchmark of the pyridazinone scaffold against established drugs in two key areas: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition for anticancer applications and Phosphodiesterase 3 (PDE3) inhibition for cardiovascular therapy.

This document is intended for researchers, scientists, and drug development professionals, offering a hypothetical framework for evaluating the potential of novel pyridazinone derivatives like this compound. The provided data on related compounds, alongside detailed experimental protocols, aims to facilitate further investigation into this promising chemical class.

Comparative Analysis of Pyridazinone Derivatives and Known Drugs

To contextualize the potential efficacy of this compound, this section presents a comparative analysis of various pyridazinone derivatives against well-established drugs targeting VEGFR-2 and PDE3.

Anticancer Activity: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology. Several pyridazinone derivatives have shown promising activity against this receptor tyrosine kinase.

Compound/DrugChemical ClassTargetIC50 (nM)Reference Compounds (Approved Drugs)IC50 (nM)
Pyridazinone Derivative 1PyridazinoneVEGFR-260.83Sorafenib100 - 588
Pyridazinone Derivative 2PyridazinoneVEGFR-2120Sunitinib2 - 80
Pyridazinone Derivative 3PyridazinoneVEGFR-2130Lenvatinib4.6 - 5.2
4-phenoxypyridine-pyridazinonePyridazinoneVEGFR-2120 (µg/mL to nM conversion needed)Axitinib0.1 - 1.7

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.[1][2][3][4][5][6][7][8]

Cardiovascular Activity: PDE3 Inhibition

Phosphodiesterase 3 (PDE3) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased cAMP levels, resulting in vasodilation and increased cardiac contractility. This makes PDE3 inhibitors valuable in the treatment of heart failure and intermittent claudication.

Compound/DrugChemical ClassTargetIC50 (nM)Reference Compounds (Approved Drugs)IC50 (nM)
Pyridazinone Derivative 4PyridazinonePDE3190Milrinone160 - 350
Pyridazinone Derivative 5PyridazinonePDE31600Cilostazol140 - 400
Pyridazinone Derivative 6PyridazinonePDE4251Amrinone1700

Note: Some pyridazinone derivatives also show potent inhibition of other PDE isoforms like PDE4. IC50 values are compiled from multiple sources and may vary based on assay conditions.[9][10][11][12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.

VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (e.g., this compound)

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add the Master Mix to the wells of the 96-well plate.

    • Add the test compound dilutions to the appropriate wells.

    • Add a positive control (enzyme without inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The percentage of VEGFR-2 inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17][18][19][20][21]

PDE3 Inhibition Assay (Fluorescence Polarization-Based)

This protocol describes a method to measure the inhibitory activity of a test compound against PDE3 using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant Human PDE3

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding Agent (specific for the fluorescent monophosphate product)

  • PDE Assay Buffer

  • Test Compound

  • Known PDE3 inhibitor (e.g., Milrinone) for positive control

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PDE3 enzyme in PDE Assay Buffer.

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in PDE Assay Buffer.

  • Assay Procedure:

    • Add the test compound dilutions, positive control, and a negative control (solvent only) to the wells of the microplate.

    • Add the diluted PDE3 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorescent cAMP substrate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding the binding agent.

    • Incubate for an additional 30 minutes to allow for binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters.

  • Data Analysis:

    • The degree of inhibition is inversely proportional to the measured fluorescence polarization. The IC50 value is calculated from a dose-response curve.[22][23][24][25]

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor This compound (or other Pyridazinone) Inhibitor->VEGFR2 Inhibits PDE3_Signaling_Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Cellular_Response Vasodilation & Increased Cardiac Contractility PKA->Cellular_Response Inhibitor This compound (or other Pyridazinone) Inhibitor->PDE3 Inhibits Experimental_Workflow Start Start: Reagent Preparation Assay_Setup Assay Setup: Plate Compounds & Controls Start->Assay_Setup Enzyme_Addition Initiate Reaction: Add Enzyme Assay_Setup->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Detection Signal Detection: Luminescence or FP Incubation->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis

References

A Comparative Guide to Confirming the Purity of 5-Amino-4-chloropyridazin-3(2H)-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5-Amino-4-chloropyridazin-3(2H)-one, a crucial building block in medicinal chemistry. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Purity Analysis

This compound is a heterocyclic compound of significant interest in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, stability, and, in the context of drug development, its safety and efficacy. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential contaminants. This guide focuses on the most common and effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative overview of the primary methods.

TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Excellent for quantification, high resolution for separating closely related impurities, robust and widely available.Requires a chromophore for UV detection, identification of unknown impurities can be challenging without reference standards.
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Provides unambiguous structural confirmation of the main component and can identify and quantify impurities without the need for specific reference standards (qNMR).Lower sensitivity compared to HPLC for trace impurities, complex mixtures can lead to overlapping signals.
LC-MS Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.High sensitivity and selectivity, provides molecular weight information for impurity identification, capable of detecting non-UV active impurities.Quantitative accuracy can be lower than HPLC-UV without careful validation, ion suppression effects can occur.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of the purity of this compound and the detection of structurally related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts:

  • A broad singlet corresponding to the amino (NH₂) protons.

  • A singlet for the proton on the pyridazinone ring.

  • A broad singlet for the NH proton of the pyridazinone ring.

¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts:

  • Signals corresponding to the carbonyl carbon and the carbon atoms of the pyridazinone ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and selective method for the identification of the main component and any impurities.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described above.

MS Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 50-500

  • Expected [M+H]⁺: m/z 146.0

Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential impurities. For this compound, likely impurities could include starting materials, intermediates, and by-products from side reactions.

Impurity NameStructurePotential Origin
Mucochloric acidC₄H₂Cl₂O₃Starting material
HydrazineN₂H₄Reagent
4,5-Dichloropyridazin-3(2H)-oneC₄H₂Cl₂N₂OIntermediate or byproduct
5-Amino-pyridazin-3(2H)-oneC₄H₅N₃ODechlorination byproduct

Data Presentation

The following tables summarize hypothetical data for the analysis of a this compound sample containing a small amount of 4,5-Dichloropyridazin-3(2H)-one as an impurity.

Table 1: HPLC-UV Data

CompoundRetention Time (min)Area (%)
This compound12.599.5
4,5-Dichloropyridazin-3(2H)-one15.20.5

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound7.85s1HC6-H
6.50br s2HNH₂
12.80br s1HN2-H
4,5-Dichloropyridazin-3(2H)-one8.10s1HC6-H

Table 3: LC-MS Data

CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound12.5146.0
4,5-Dichloropyridazin-3(2H)-one15.2164.9

Visualizations

The following diagrams illustrate the workflow and logical relationships in the purity confirmation process.

Purity_Confirmation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_result Final Report Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR LCMS LC-MS Analysis Preparation->LCMS Purity_Assessment Purity Calculation (Area %) HPLC->Purity_Assessment Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Impurity_Identification Impurity Identification (Molecular Weight) LCMS->Impurity_Identification Report Purity Confirmation Report Purity_Assessment->Report Structure_Confirmation->Report Impurity_Identification->Report Technique_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis cluster_sensitivity Sensitivity HPLC_UV_Quant HPLC-UV qNMR qNMR NMR_Struct NMR (Structure) LCMS_ID LC-MS (ID) LCMS_Sens LC-MS (High) HPLC_UV_Sens HPLC-UV (Moderate) NMR_Sens NMR (Low) Purity_Goal Purity Confirmation Goal Purity_Goal->HPLC_UV_Quant Quantification Purity_Goal->qNMR Absolute Quantification Purity_Goal->NMR_Struct Structural ID Purity_Goal->LCMS_ID Impurity ID Purity_Goal->LCMS_Sens Trace Analysis

Validation of Pyridazinone Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of pyridazinone compounds, a class of heterocyclic molecules with significant therapeutic potential. The focus is on their validation as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes and as vasodilators. The information is compiled from peer-reviewed literature to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds against established alternatives.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

A substantial body of research has focused on pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects.

Comparative Efficacy of Pyridazinone Derivatives as COX Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives compared to the well-known non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2 (COX-1 IC50 / COX-2 IC50)Reference
Pyridazinone 2d 0.470.01924.7[1]
Pyridazinone 2f 0.600.01540.0[1]
Pyridazinone 3c 0.690.01936.3[1]
Pyridazinone 3d 0.470.01924.7[1]
Pyridazinone 4c -0.26-[2]
Pyridazinone 6b -0.186.33[2]
Pyridazinone 3d (LPS-induced) -0.425-[3]
Pyridazinone 4e (LPS-induced) -0.356-[3]
Celecoxib >100.073 - 0.35~37.03 - >142[1][2][4]
Indomethacin 0.210.42 - 0.739~0.5[2][4]

Note: IC50 values can vary between different assays and experimental conditions. The selectivity index (SI) is a measure of the compound's preference for inhibiting COX-2 over COX-1.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

  • Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (pyridazinone derivatives and reference drugs).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a set time (e.g., 2 minutes).

    • The reaction is terminated, often by the addition of a strong acid.

    • The amount of PGE2 produced is quantified using an ELISA kit.

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.

  • Objective: To assess the ability of a compound to reduce paw edema induced by carrageenan in rodents.

  • Procedure:

    • Test compounds or a vehicle are administered orally or intraperitoneally to a group of rats.

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce inflammation.

    • The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each treated group compared to the vehicle-treated control group.[1]

Signaling Pathway and Experimental Workflow

COX_Pathway cluster_cell Cell cluster_COX COX Enzymes cluster_drug Drug Action Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyridazinones Pyridazinone Derivatives Pyridazinones->COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of pyridazinone derivatives.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Synthesis Compound Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Data_Analysis IC50 Determination COX_Assay->Data_Analysis Animal_Model Carrageenan-Induced Paw Edema Model Data_Analysis->Animal_Model Lead Compounds Measurement Paw Volume Measurement Animal_Model->Measurement Efficacy_Analysis Anti-inflammatory Efficacy Calculation Measurement->Efficacy_Analysis

Caption: A generalized experimental workflow for the validation of pyridazinone-based COX inhibitors.

Vasodilator Activity

Pyridazinone derivatives have also been investigated for their potential as vasodilators, which are crucial for treating cardiovascular diseases like hypertension.

Comparative Efficacy of Pyridazinone Derivatives as Vasodilators

The following table presents the in vitro vasodilator activity of several 6-phenyl-3(2H)-pyridazinone derivatives, with their efficacy compared to the standard vasodilator drug, Hydralazine. The data is shown as the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Compound/DerivativeVasodilator EC50 (µM)Reference
Acid Derivative 5 0.339[5][6]
Ester Analog 4 1.225[5][6]
4-Methoxyphenylhydrazide 10c 1.204[5][6]
Hydralazine (Reference) 18.210[5][6]
Experimental Protocol

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol describes a common method for assessing the vasorelaxant effects of compounds.

  • Objective: To evaluate the in vitro vasodilator activity of a compound by measuring its ability to relax pre-contracted isolated aortic rings.

  • Materials:

    • Thoracic aortas from rats.

    • Krebs-Henseleit solution.

    • Phenylephrine or potassium chloride (to induce contraction).

    • Test compounds (pyridazinone derivatives and reference drug).

    • Organ bath system with isometric force transducers.

  • Procedure:

    • The thoracic aorta is carefully excised from the rat and cut into rings.

    • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate under a resting tension.

    • The aortic rings are pre-contracted with a contractile agent like phenylephrine or potassium chloride.

    • Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

    • The relaxation response is measured as a percentage of the pre-contraction induced by the contractile agent.

    • EC50 values are calculated by plotting the percentage of relaxation against the logarithm of the compound concentration.[5][6]

Logical Relationship Diagram

Vasodilation_Logic cluster_problem Cardiovascular Condition cluster_solution Therapeutic Intervention Hypertension Hypertension Vasoconstriction Vasoconstriction (Narrowed Blood Vessels) Hypertension->Vasoconstriction is characterized by Pyridazinone Pyridazinone Derivatives Vasodilation Vasodilation (Widened Blood Vessels) Pyridazinone->Vasodilation induces Outcome Reduced Blood Pressure Vasodilation->Outcome leads to

Caption: Logical relationship between hypertension and the therapeutic action of vasodilator pyridazinones.

References

Safety Operating Guide

Proper Disposal of 5-Amino-4-chloropyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for 5-Amino-4-chloropyridazin-3(2H)-one (CAS Number: 6339-19-1), also known as Chloridazon-desphenyl.[1][2][3] Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or face shield (EN 166 compliant)[1]
Hand ProtectionCompatible chemical-resistant gloves (follow EN 374 standard)[1]
Skin ProtectionLaboratory coat, long-sleeved clothing, and closed-toe shoes
Respiratory ProtectionUse in a well-ventilated area. If dusts are generated, a NIOSH or CEN approved respirator is required.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed waste disposal company.[1] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[4]

  • Containment: Ensure the waste material is securely contained in a clearly labeled, sealed container. The original container is often suitable if it is in good condition.

  • Contact a Licensed Waste Disposal Company: Engage the services of a professional waste disposal company that is certified to handle hazardous chemical waste. Provide them with the Safety Data Sheet (SDS) for this compound.

  • Follow Regulatory Guidance: Dispose of the container and its contents in accordance with all local, regional, national, and international regulations.[4] These regulations will be communicated by the licensed disposal company.

  • Documentation: Maintain a record of the disposal, including the name of the waste disposal company, the date of collection, and the quantity of waste removed.

Disposal Workflow

Disposal Workflow for this compound cluster_prep Preparation cluster_action Action cluster_compliance Compliance A Wear Appropriate PPE B Securely Contain Waste in Labeled Container A->B C Contact Licensed Waste Disposal Company B->C D Provide Safety Data Sheet (SDS) C->D E Follow Local, Regional, National & International Regulations D->E F Maintain Disposal Records E->F

Caption: Logical workflow for the proper disposal of this compound.

There are no experimental protocols or signaling pathways associated with the disposal of this chemical. The provided information focuses solely on the necessary safety and logistical procedures for its proper disposal.

References

Essential Safety and Operational Guide for 5-Amino-4-chloropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-4-chloropyridazin-3(2H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented with the official Safety Data Sheet (SDS) for the specific product.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Use
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always wear two pairs of gloves, with the outer glove covering the cuff of the lab coat. Change gloves frequently, at least every hour, or immediately if contaminated, torn, or punctured.[1][2][3]
Eyes & Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a potential for splashes or explosions.ANSI Z87.1 compliant eyewear is mandatory. Prescription glasses do not offer adequate protection.[4]
Body Flame-resistant (FR) lab coat or a disposable gown made of low-permeability, lint-free fabric.The lab coat should have a solid front, long sleeves, and tight-fitting cuffs.[2][4] Long pants and closed-toe/closed-heel shoes are also required.[4]
Respiratory A NIOSH-approved respirator is required when working with the solid compound outside of a certified chemical fume hood, or when dusts may be generated.The type of respirator (e.g., N95, N100, or a chemical cartridge respirator) should be selected based on the potential for airborne exposure and the specific tasks being performed.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[5]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid and dissolved chemical spills should be available in the immediate vicinity.

2. Handling the Compound:

  • Personal Grounding: To prevent static discharge that could ignite fine dust, personnel should be grounded.[6]

  • Weighing: Weigh the solid compound within the chemical fume hood. Use a tared container to minimize the generation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Avoid splashing.

  • General Practices: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling, even if gloves were worn.[5]

3. Storage:

  • Conditions: Store this compound in a tightly sealed, properly labeled container.[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[5]

  • Security: The storage location should be secure and accessible only to authorized personnel.[5]

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation:

  • Solid Waste: Collect all disposable materials that have come into contact with this compound, such as gloves, weighing papers, and contaminated wipes, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Decontamination:

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A triple rinse with an appropriate solvent is a common practice. The rinseate must be collected as hazardous waste.

  • Work Surfaces: Decontaminate the work area within the fume hood after each use.

3. Final Disposal:

  • All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow start Start: Receive Chemical ppe Don Appropriate PPE start->ppe prep Prepare Work Area (Fume Hood, Spill Kit) ppe->prep handling Handle Compound (Weighing, Dissolving) prep->handling storage Store Unused Chemical handling->storage If applicable decon Decontaminate Equipment and Work Area handling->decon waste Segregate and Collect Waste decon->waste disposal Dispose of Waste via EHS waste->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-4-chloropyridazin-3(2H)-one

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